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  • Product: Polyoxyethylene(23)LauricAcid
  • CAS: 202408-13-7

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of Polyoxyethylene(23) Lauric Acid: HLB Dynamics and Functional Applications

The following technical guide details the physicochemical characterization and Hydrophilic-Lipophilic Balance (HLB) of Polyoxyethylene(23) Lauric Acid. [1] Executive Summary Polyoxyethylene(23) Lauric Acid (PEG-23 Laurat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and Hydrophilic-Lipophilic Balance (HLB) of Polyoxyethylene(23) Lauric Acid.

[1]

Executive Summary

Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate) is a nonionic surfactant characterized by a high Hydrophilic-Lipophilic Balance (HLB) value of approximately 16.9 .[1] Structurally, it consists of a hydrophobic lauric acid tail esterified to a hydrophilic polyethylene glycol (PEG) chain containing an average of 23 ethylene oxide units.[1]

Unlike its ether counterpart (Polyoxyethylene(23) Lauryl Ether, commonly known as Brij® 35), PEG-23 Laurate possesses an ester linkage, rendering it susceptible to hydrolytic cleavage under extreme pH conditions—a critical attribute for biodegradable drug delivery systems.[1] This guide analyzes its HLB derivation, physicochemical behavior, and utility in Self-Emulsifying Drug Delivery Systems (SEDDS).[1]

Chemical Architecture and Identity

Structural Composition

The molecule is an amphiphilic ester formed by the reaction of Lauric Acid (


) with Polyethylene Glycol (

).[1]
  • Hydrophobic Moiety: Lauryl chain (

    
    ) derived from Lauric Acid.[1]
    
  • Linkage: Ester bond (

    
    ).[1]
    
  • Hydrophilic Moiety: Polyoxyethylene chain (

    
    ).[1]
    

Chemical Formula:


Molecular Weight (Average):  ~1195 Da (Calculated)[1]
Ester vs. Ether Distinction

It is imperative to distinguish PEG-23 Laurate from PEG-23 Lauryl Ether.[1] While both share similar HLB values and solubilizing capacities, their chemical stability differs significantly.[1]

FeaturePEG-23 Laurate (Ester)PEG-23 Lauryl Ether (Brij® 35)
Linkage Ester (

)
Ether (

)
Stability Hydrolyzable (pH sensitive)Chemically inert
Origin Lauric Acid + PEGLauryl Alcohol + Ethylene Oxide
Primary Use Biodegradable formulationsStable topical/oral formulations

Theoretical Framework: HLB Determination

The HLB value quantifies the polarity of a surfactant, predicting its behavior in aqueous systems.[1][2] For nonionic surfactants containing polyoxyethylene, Griffin’s Method is the standard for calculation.[1]

Griffin’s Equation

[1]

Where:

  • 
     = Molecular mass of the hydrophilic portion (PEG moiety).[1]
    
  • 
     = Total molecular mass of the surfactant.[1]
    
Calculation for PEG-23 Laurate[1][3][4]
  • Hydrophilic Mass (

    
    ): 
    
    • PEG unit (

      
      ) MW 
      
      
      
      Da.[1]
    • 
       Da.[1]
      
    • Terminal hydroxyl and ester oxygen contributions are often simplified into the PEG weight fraction.[1]

  • Hydrophobic Mass (

    
    ): 
    
    • Lauric acid residue (

      
      ) 
      
      
      
      Da.[1]
  • Total Mass (

    
    ): 
    
    • 
       Da.[1]
      

[1]

Result: The theoretical HLB is 16.9 .[1]

Visualization of HLB Logic

The following diagram illustrates the structural partitioning that dictates the HLB value.

HLB_Calculation Molecule Polyoxyethylene(23) Lauric Acid Tail Hydrophobic Tail (Lauryl Group) ~183 Da Molecule->Tail Lipophilic Fraction (~15%) Head Hydrophilic Head (PEG-23 Chain) ~1013 Da Molecule->Head Hydrophilic Fraction (~85%) HLB_Node HLB Value ~16.9 (Solubilizer) Tail->HLB_Node Minor Influence Head->HLB_Node Dominant Influence

Figure 1: Structural contribution to HLB.[1] The dominant PEG-23 chain drives the high hydrophilicity.[1]

Physicochemical Properties & Critical Quality Attributes (CQAs)

Solubility Profile

With an HLB of ~16.9, PEG-23 Laurate is classified as a Solubilizer .[1]

  • Water: Highly soluble.[1] Forms clear micellar solutions.[1]

  • Oils: Insoluble in mineral oils; dispersible in some polar oils.[1]

  • Solvents: Soluble in ethanol, acetone, and propylene glycol.[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which the surfactant aggregates into micelles.[1] For PEG-23 Laurate, the CMC is relatively low due to the long PEG chain stabilizing the interface.[1]

  • Estimated CMC:

    
     to 
    
    
    
    M range.[1]
  • Implication: Efficient solubilization of hydrophobic drugs occurs at low concentrations, minimizing toxicity.[1]

Cloud Point

Nonionic surfactants exhibit inverse solubility with temperature.[1] The cloud point for PEG-23 Laurate is typically > 100°C in distilled water due to the long ethoxylation chain, ensuring stability during standard pharmaceutical processing (e.g., autoclaving).[1]

Experimental Protocols

Protocol: Experimental HLB Determination (Water Number Method)

While calculation provides a theoretical baseline, batch-to-batch variation in ethoxylation requires experimental validation.[1] The Water Number method is suitable for high HLB surfactants.[1]

Principle: The amount of water required to reach a turbidity endpoint in a surfactant-solvent solution correlates with HLB.[1]

Reagents:

  • Test Surfactant (PEG-23 Laurate)[1][2][3]

  • Solvent: 4% Benzene in Dioxane (or validated Green alternative like Toluene/Ethanol blends)[1]

  • Titrant: Distilled Water[1]

Workflow:

  • Preparation: Dissolve 1.0 g of PEG-23 Laurate in 30 mL of solvent system.

  • Titration: Titrate with distilled water at 25°C under constant stirring.

  • Endpoint: Record volume (

    
    ) when the solution turns permanently turbid.
    
  • Calculation: Use the standard curve:

    
     (where A and B are constants derived from standards like SLS and Span 80).[1]
    
Protocol: Micelle Solubilization Capacity

To validate the surfactant's utility in drug delivery, determine its capacity to solubilize a model hydrophobic drug (e.g., Sudan III dye or a specific API).[1]

Experimental_Workflow Step1 Prepare Surfactant Solutions (0.1% - 5.0% w/v in Water) Step2 Add Excess Hydrophobic Drug (Saturation) Step1->Step2 Step3 Equilibrate (Shaking 48h @ 25°C) Step2->Step3 Step4 Filtration (0.45 µm filter) Step3->Step4 Step5 Quantify Drug Conc. (HPLC/UV-Vis) Step4->Step5 Result Plot: Conc. vs. Solubility Slope = Solubilization Capacity Step5->Result

Figure 2: Workflow for determining the solubilization capacity of PEG-23 Laurate.

Applications in Drug Development[1]

Self-Emulsifying Drug Delivery Systems (SEDDS)

PEG-23 Laurate acts as the primary surfactant in Type III SEDDS formulations.[1]

  • Mechanism: Upon contact with gastric fluids, it spontaneously emulsifies lipid-drug mixtures into fine oil-in-water (O/W) droplets (< 100 nm).[1]

  • Synergy: Often combined with a low HLB co-surfactant (e.g., Glyceryl Monooleate, HLB ~3.[1]8) to reduce interfacial tension further.

Permeation Enhancement

The lauric acid tail (


) is a known permeation enhancer.[1] It disrupts the lipid packing of the stratum corneum (transdermal) or intestinal epithelium (oral), facilitating paracellular transport of hydrophilic drugs.[1]
Protein Stabilization

Unlike ionic surfactants (e.g., SDS), PEG-23 Laurate is non-denaturing.[1] It is used to prevent aggregation of therapeutic proteins during lyophilization and storage.[1]

References

  • Griffin, W. C. (1949).[1] Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists.[1]

  • Pasquali, I., et al. (2008).[1] Are commercial grades of polyoxyethylene acyl esters mixed micelles?. Journal of Colloid and Interface Science.[1] [1]

  • FDA Inactive Ingredient Database. Polyoxyl 23 Laurate / Laureth-23.[1] [1]

  • Rowe, R. C., et al. (2009).[1] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1] (Referencing Nonionic Surfactants). [1]

  • Croda International. Brij and Myrj Series Technical Data Sheets. (For comparative ether/stearate data).

Sources

Exploratory

Thermodynamic stability of Polyoxyethylene(23)LauricAcid micelles

An In-Depth Technical Guide: Thermodynamic Stability of Polyoxyethylene(23)LauricAcid Micelles Abstract Polyoxyethylene(23)LauricAcid, commercially known as Brij® L23, is a non-ionic surfactant of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Thermodynamic Stability of Polyoxyethylene(23)LauricAcid Micelles

Abstract

Polyoxyethylene(23)LauricAcid, commercially known as Brij® L23, is a non-ionic surfactant of significant interest in pharmaceutical sciences and biotechnology due to its excellent solubilizing and stabilizing properties. The efficacy of this excipient in applications such as drug delivery is fundamentally governed by the thermodynamic stability of the micelles it forms.[1][2] This technical guide provides a comprehensive exploration of the thermodynamic principles underpinning the self-assembly of Brij L23 into stable micellar structures. We delve into the core driving forces of micellization, detailing the interplay of enthalpy (ΔH°m), entropy (ΔS°m), and Gibbs free energy (ΔG°m). This guide presents field-proven, step-by-step experimental protocols for characterizing these thermodynamic parameters using state-of-the-art techniques, including Isothermal Titration Calorimetry (ITC), Dynamic Light Scattering (DLS), and Fluorescence Spectroscopy. The causality behind methodological choices is explained, offering readers not just protocols, but a framework for robust experimental design. Furthermore, we analyze the critical influence of temperature on micellar stability, illustrating how environmental changes can shift the process from being entropy-driven to enthalpy-driven. All quantitative data are summarized in structured tables, and key concepts and workflows are visualized through detailed diagrams to ensure clarity and practical applicability for professionals in the field.

Introduction to Polyoxyethylene(23)LauricAcid and Micellar Thermodynamics

The Surfactant: A Molecular Profile

Polyoxyethylene(23)LauricAcid (C12E23), or Brij L23, is an amphiphilic molecule composed of a hydrophobic 12-carbon lauryl alkyl chain and a hydrophilic head group consisting of 23 ethylene oxide units.[1][3] This structure gives it a high hydrophilic-lipophilic balance (HLB) of approximately 16.9, making it an effective oil-in-water emulsifier and solubilizing agent.[4] As a non-ionic surfactant, its polar head group is uncharged, rendering it less susceptible to pH changes and the presence of electrolytes compared to its ionic counterparts.[1] These properties make it an invaluable tool in creating stable formulations for poorly water-soluble drugs.[5][6]

Table 1: Physicochemical Properties of Polyoxyethylene(23)LauricAcid (Brij L23)

Property Value Source(s)
Chemical Formula C58H118O24 (approx.)
Synonyms Brij 35, C12E23, Polidocanol
HLB Value 16.9
Critical Micelle Conc. (CMC) ~91 µM (0.109 mg/mL)
Aggregation Number (Nagg) 20 - 40

| Cloud Point | >100 °C | |

The Phenomenon of Micellization

In an aqueous environment, when the concentration of a surfactant surpasses a specific threshold known as the Critical Micelle Concentration (CMC), individual monomeric molecules spontaneously self-assemble into thermodynamically stable colloidal aggregates called micelles.[7] This process is a dynamic equilibrium, driven by the need to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding water molecules.[7] In the resulting structure, the hydrophobic lauryl chains form a non-polar core, while the hydrophilic polyoxyethylene chains form a hydrated outer shell, or corona, that interfaces with the bulk aqueous phase.[1]

Figure 1: The monomer-micelle dynamic equilibrium.
The Imperative of Thermodynamic Stability

The stability of a micellar system is paramount for its function. In drug delivery, thermodynamically stable micelles can protect encapsulated drugs from degradation, prevent premature drug release, and maintain their structural integrity upon extreme dilution in the bloodstream.[8] Thermodynamic stability is quantified by the standard Gibbs free energy of micellization (ΔG°m), which indicates the spontaneity of the process. A lower CMC value generally corresponds to a more negative ΔG°m and thus greater stability.[9]

Core Principles of Micellization Thermodynamics

The Driving Force: The Hydrophobic Effect

The primary driving force for the micellization of non-ionic surfactants in water is not the attraction between the hydrophobic tails, but rather an entropic effect related to the solvent. This is known as the hydrophobic effect.[7] In the monomeric state, water molecules form highly ordered, cage-like structures around each hydrophobic lauryl chain. The aggregation of these chains into a micellar core releases these ordered water molecules into the bulk solvent, leading to a significant increase in the overall entropy (randomness) of the system. This large, positive change in entropy (ΔS°m) is the dominant contributor to the negative Gibbs free energy (ΔG°m) at lower temperatures, making the process spontaneous.[10][11]

Key Thermodynamic Parameters

The spontaneity and nature of the micellization process are defined by three key thermodynamic parameters:

  • Gibbs Free Energy of Micellization (ΔG°m): This value represents the overall energy change and spontaneity of micelle formation. A negative ΔG°m indicates a spontaneous process.

  • Enthalpy of Micellization (ΔH°m): This parameter reflects the heat absorbed or released during micellization. It accounts for changes in intermolecular forces, such as the breaking of water-hydrocarbon contacts and the formation of van der Waals interactions within the micelle core. For many non-ionic surfactants, this process is slightly endothermic (positive ΔH°m) at low temperatures.[12][13]

  • Entropy of Micellization (ΔS°m): This value represents the change in the system's randomness. As described above, the large positive ΔS°m from the release of structured water is typically the main driver for micellization.

G DrivingForce Driving Force: Hydrophobic Effect Entropy ΔS°m Entropy Change (Disorder of Water) DrivingForce->Entropy Gibbs ΔG°m = ΔH°m - TΔS°m (Spontaneity) Enthalpy ΔH°m Enthalpy Change (Bonding & Interactions) Enthalpy->Gibbs - ΔH°m (Often Unfavorable) Entropy->Gibbs + TΔS°m (Favorable)

Figure 2: Interplay of thermodynamic forces in micellization.
The Mathematical Framework

For non-ionic surfactants, the standard Gibbs free energy of micellization can be calculated directly from the CMC (expressed as a mole fraction, X_CMC) using the phase separation model:[13]

Equation 1: Gibbs Free Energy of Micellization

ΔG°m = RT ln(X_CMC)

Where:

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

The standard enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation:[12]

Equation 2: Gibbs-Helmholtz Equation

ΔH°m = -R * T² * [d(ln X_CMC) / dT]

Once ΔG°m and ΔH°m are known, the standard entropy of micellization (ΔS°m) can be calculated:

Equation 3: Entropy Calculation

ΔS°m = (ΔH°m - ΔG°m) / T

Enthalpy-Entropy Compensation

A common phenomenon observed in micellization is enthalpy-entropy compensation. A linear relationship is often found between ΔH°m and ΔS°m when measured over a range of temperatures.[12][14] This indicates that a change in one parameter is often offset by a proportional change in the other, leading to a more moderate change in the overall Gibbs free energy.

Experimental Methodologies for Thermodynamic Characterization

A multi-faceted experimental approach is required for a complete thermodynamic profile. No single technique can provide all the necessary parameters.

Isothermal Titration Calorimetry (ITC): Direct Enthalpy Measurement

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, making it the gold standard for determining the enthalpy of micellization (ΔH°m).[15]

Causality of Experimental Choice: Unlike methods that derive enthalpy from the temperature dependence of CMC (van't Hoff analysis), ITC provides a direct, model-independent measurement of ΔH°m at a specific temperature.[16] The experiment involves titrating a concentrated surfactant solution into a cell containing pure solvent (water). Initially, at low concentrations, the heat measured corresponds to the dilution of monomers. As the concentration surpasses the CMC, the heat change dramatically shifts to include the enthalpy of micelle formation. Once the solution is saturated with micelles, the heat signal again reflects only the enthalpy of dilution of the micelles. The difference between the post-CMC and pre-CMC baselines gives the ΔH°m.[17]

Protocol 1: ΔH°m and CMC Determination by ITC

  • Preparation:

    • Prepare a stock solution of Brij L23 at a concentration at least 10-15 times higher than its expected CMC (e.g., 2.0 mM) in degassed, deionized water.

    • Fill the ITC sample cell (typically ~200-300 µL) with the same degassed, deionized water.

    • Load the injection syringe (typically ~40-50 µL) with the Brij L23 stock solution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C or 298.15 K).

    • Set the stirring speed to an appropriate level to ensure rapid mixing without generating excess heat (e.g., 750 rpm).

    • Program the injection sequence: a small initial injection (e.g., 0.5 µL) to remove any bubbles, followed by 20-30 larger injections (e.g., 1.5 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Execution & Equilibration:

    • Allow the system to thermally equilibrate for at least 30 minutes to achieve a stable baseline drift (<100 nW/10 min).

    • Initiate the titration run.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (µJ) per injection.

    • Plot the integrated heat per mole of injectant (kJ/mol) against the total surfactant concentration in the cell.

    • The resulting sigmoidal curve will show two distinct linear regions. The midpoint of the transition is the CMC, and the difference in enthalpy between the post-micellar and pre-micellar plateaus is the ΔH°m.[16]

workflow cluster_prep 1. Preparation cluster_load 2. Loading & Setup cluster_run 3. Execution cluster_analysis 4. Data Analysis Prep_Sol Prepare Degassed Brij L23 Stock (2mM) Load_Syr Load Syringe with Brij L23 Prep_Sol->Load_Syr Prep_H2O Prepare Degassed DI Water Load_Cell Load Cell with Water Prep_H2O->Load_Cell Set_Param Set T, Stir Speed, Injection Protocol Load_Syr->Set_Param Load_Cell->Set_Param Equil Thermal Equilibration (Stable Baseline) Set_Param->Equil Run Initiate Titration Equil->Run Integrate Integrate Raw Heat Peaks Run->Integrate Plot Plot ΔH/mol vs. [Surfactant] Integrate->Plot Determine Determine CMC & ΔH°m from Sigmoidal Fit Plot->Determine

Figure 3: Standard experimental workflow for ITC analysis.
Determining the Critical Micelle Concentration (CMC)

Accurate determination of the CMC is essential for calculating ΔG°m. Several sensitive methods are available.

Causality of Experimental Choice: This is one of the most sensitive methods for CMC determination.[18] The fluorescence emission spectrum of the hydrophobic probe pyrene is highly sensitive to the polarity of its microenvironment. In polar water, the ratio of the first to the third vibronic emission peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the non-polar micellar core, causing a significant decrease in the I₁/I₃ ratio. Plotting this ratio against the logarithm of the surfactant concentration reveals a sharp inflection point at the CMC.[19]

Protocol 2: CMC Determination by Fluorescence

  • Preparation: Prepare a series of Brij L23 solutions in water with concentrations spanning the expected CMC (e.g., 1 µM to 500 µM).

  • Probe Addition: To each solution, add a small aliquot of a concentrated pyrene solution (in a volatile solvent like acetone) to achieve a final pyrene concentration of ~1 µM. Gently mix and allow the solvent to evaporate, ensuring the probe is fully incorporated.

  • Measurement: Using a fluorometer, excite the samples at ~335 nm and record the emission spectra from 350 nm to 450 nm.

  • Analysis: Determine the fluorescence intensity at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the I₁/I₃ ratio versus the log of the Brij L23 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Causality of Experimental Choice: DLS measures particle size but can also be used to determine CMC by monitoring the intensity of scattered light.[20][21] Below the CMC, the solution contains only small monomers that scatter very little light. Above the CMC, the formation of much larger micelles leads to a sharp, linear increase in scattering intensity.[22]

Protocol 3: CMC Determination by DLS

  • Preparation: Prepare a series of Brij L23 solutions as in Protocol 2. Ensure all solutions are filtered (e.g., with a 0.22 µm filter) to remove dust or extrinsic aggregates.

  • Measurement: For each concentration, measure the derived count rate (in kilo counts per second, kcps) using a DLS instrument.[22]

  • Analysis: Plot the logarithm of the derived count rate against the logarithm of the surfactant concentration. The plot will show two distinct linear regions. The intersection of the lines fitted to these two regions corresponds to the CMC.[22]

A Comparative Analysis of Techniques

Table 2: Comparison of Experimental Techniques for CMC and Thermodynamic Characterization

Technique Primary Parameter Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) ΔH°m, CMC, Nagg Direct measurement of enthalpy; provides a complete thermodynamic profile in one experiment. Requires higher sample concentration; sensitive to baseline stability.[16]
Fluorescence Spectroscopy CMC Extremely sensitive, requires very low sample volume and concentration.[18] Requires an external probe which could potentially perturb the system.[23]
Dynamic Light Scattering (DLS) CMC, Hydrodynamic Radius Non-invasive, provides size information.[20][24] Less sensitive than fluorescence; requires meticulous sample filtration.[24]

| Surface Tensiometry | CMC | Classic, direct measurement of surface activity. | Can be slow; less sensitive for surfactants with very low CMCs. |

Analysis of Factors Influencing Thermodynamic Stability

The Effect of Temperature

Temperature has a profound and complex effect on the micellization of polyoxyethylene-based non-ionic surfactants.[12][14]

  • Impact on CMC: For many non-ionic surfactants, including C12E23, the CMC value typically exhibits a U-shaped dependence on temperature.[11] Initially, as the temperature increases, the CMC decreases. This is because the increased temperature disrupts the hydrogen bonds between water and the hydrophilic ethylene oxide chains, effectively making the surfactant more hydrophobic and favoring aggregation.[11] However, beyond a certain temperature (the minimum of the U-curve), the increase in thermal energy begins to disrupt the organized micellar structures, causing the CMC to increase again.[12][25]

  • Impact on ΔH°m and ΔS°m: As temperature rises, the micellization process for C12E23 transitions from being endothermic (ΔH°m > 0) to exothermic (ΔH°m < 0).[12] At low temperatures, the process is primarily driven by the large positive entropy change (entropy-driven). At higher temperatures, the entropic contribution becomes less significant, and the favorable enthalpic contributions (exothermic heat release) become the dominant driving force (enthalpy-driven).[14]

Table 3: Thermodynamic Parameters of Brij L23 (C12E23) Micellization at Various Temperatures (Data synthesized from the study by Doulabi et al. on C12E23)[12]

Temperature (°C) Temperature (K) CMC (mM) ΔG°m (kJ/mol) ΔH°m (kJ/mol) TΔS°m (kJ/mol)
10 283.15 0.085 -21.67 +15.91 37.58
20 293.15 0.071 -22.69 +12.78 35.47
30 303.15 0.062 -23.76 +9.08 32.84
40 313.15 0.057 -24.90 +4.81 29.71
50 323.15 0.059 -25.33 -0.09 25.24

| 60 | 333.15 | 0.063 | -25.95 | -5.62 | 20.33 |

Note: Thermodynamic values are calculated based on the reported data and standard equations. Small variations may exist based on calculation models.

Conclusion and Future Perspectives

The thermodynamic stability of Polyoxyethylene(23)LauricAcid micelles is a finely balanced interplay of enthalpic and entropic forces, heavily influenced by environmental conditions like temperature. At physiological temperatures, the micellization process is spontaneous, driven by both favorable enthalpy and entropy changes, ensuring the formation of robust nanocarriers.[12]

For drug development professionals, understanding these principles is not merely academic. It directly informs formulation strategies. For instance, the knowledge that micellization becomes exothermic at higher temperatures has implications for heat sterilization processes and predicting long-term shelf stability. The low CMC of Brij L23 signifies high stability upon dilution, a critical feature for intravenous drug delivery systems.

Future research should focus on quantifying the thermodynamic impact of incorporating specific drug molecules into the Brij L23 micellar core. Such studies, utilizing the ITC and spectroscopic methods detailed herein, will enable the rational design of drug-surfactant combinations, optimizing both drug loading and the overall stability of the formulation to create safer and more effective therapeutic products.

References

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  • Bastos, M., et al. (2009). Isothermal Titration Calorimetry Studies of Neutral Salt Effects on the Thermodynamics of Micelle Formation. The Journal of Physical Chemistry B, 113(21), 7514-7521. Available at: [Link]

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  • Ruigrok, M.J., et al. (2013). Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1746-1753. Available at: [Link]

  • Costas, M., et al. (2021). A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. Molecules, 26(4), 1098. Available at: [Link]

  • Schön, A., & Heerklotz, H. (2012). Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes. The Journal of Chemical Physics, 137(14), 144901. Available at: [Link]

  • Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. Available at: [Link]

  • Ray, M., et al. (2017). Fluorophotometric Determination of Critical Micelle Concentration (CMC) of Ionic and Non-Ionic Surfactants with Carbon Dots Based on the Stokes Shift. Journal of Fluorescence, 27(4), 1279-1287. Available at: [Link]

  • Wong, J. E., et al. (2005). Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. Langmuir, 21(19), 8578-8585. Available at: [Link]

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  • Hayes, M. E., et al. (2018). Cationic and Nonionic Surfactant Micelles in a Halogen-Free Carboxylic Acid-Based Deep Eutectic Solvent. Langmuir, 34(43), 12693-12701. Available at: [Link]

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  • Wei, Y., et al. (2016). Therapeutic surfactant-stripped frozen micelles. Nature Communications, 7, 11831. Available at: [Link]

  • Zana, R. (2012). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants. Semantic Scholar. Available at: [Link]

  • Singh, S., et al. (2018). Temperature Effects on Micelle Formation and Particle Charging with Span Surfactants in Apolar Media. Langmuir, 34(33), 9648-9655. Available at: [Link]

  • Sharma, D., & Singh, N. (2018). MICELLES AND ITS PROPERTIES. International Journal of Novel Research and Development, 3(5), 1-13. Available at: [Link]

  • Garcia, M. S., et al. (2011). Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food. Journal of Agricultural and Food Chemistry, 59(11), 5835-5841. Available at: [Link]

  • Croda Industrial Specialties. (n.d.). Brij L23. Product Page. Available at: [Link]

  • Le, T.H., et al. (2016). Bactericidal Effect of Lauric Acid-Loaded PCL-PEG-PCL Nano-Sized Micelles on Skin Commensal Propionibacterium acnes. Molecules, 21(9), 1148. Available at: [Link]

  • Shoichet, M.S., et al. (2006). Polymeric micelle stability. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(4), 303-311. Available at: [Link]

  • Grabarek, A.D., et al. (2022). Micellar Solvent Accessibility of Esterified Polyoxyethylene Chains as Crucial Element of Polysorbate Oxidation. Pharmaceutics, 14(12), 2736. Available at: [Link]

  • ChemBK. (2024). Brij L23. Chemical Database. Available at: [Link]

  • Bodratti, A.M., & Alexandridis, P. (2018). Comparative Stability of Synthetic and Natural Polymeric Micelles in Physiological Environments: Implications for Drug Delivery. Polymers, 10(7), 735. Available at: [Link]

  • Vllasaliu, D., et al. (2020). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Molecular Pharmaceutics, 17(2), 575-587. Available at: [Link]

  • Doulabi, M., et al. (2016). Evaluation the thermodynamic behavior of nonionic polyoxyethylene surfactants against temperature changes. ResearchGate. Available at: [Link]

  • Mora-Huertas, C.E., et al. (2010). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Materials, 3(4), 2439-2465. Available at: [Link]

  • Al-Subaiyel, A.M., et al. (2024). Amphiphilic, lauric acid-coupled pluronic-based nano-micellar system for efficient glipizide delivery. Drug Delivery, 31(1), 1-14. Available at: [Link]

Sources

Foundational

Technical Master File: Polyoxyethylene(23) Lauryl Ether (CAS 9002-92-0)

[1][2][3] Common Names: Brij® 35, Laureth-23, Polidocanol, Macrogol Lauryl Ether Chemical Class: Non-ionic Ethoxylated Fatty Alcohol Molecular Formula: [1] Executive Technical Summary Clarification of Nomenclature: While...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Common Names: Brij® 35, Laureth-23, Polidocanol, Macrogol Lauryl Ether Chemical Class: Non-ionic Ethoxylated Fatty Alcohol Molecular Formula:


[1]

Executive Technical Summary

Clarification of Nomenclature: While often colloquially confused with "Polyoxyethylene Lauric Acid" (an ester), CAS 9002-92-0 refers strictly to Polyoxyethylene(23) Lauryl Ether .[1] This distinction is critical for formulation stability. Unlike esters, which are susceptible to hydrolysis in high/low pH environments, the ether linkage in this molecule provides superior resistance to acids and bases, making it a robust choice for harsh processing conditions.

Core Utility: A high-HLB (16.[1]9) non-ionic surfactant used primarily for the solubilization of integral membrane proteins (IMPs) without denaturation and as a permeability enhancer in transdermal and mucosal drug delivery systems.

Physicochemical Specifications

The following data represents the baseline technical profile required for analytical and formulation precision.

ParameterSpecificationTechnical Significance
Molecular Weight ~1198.5 g/mol Large hydrophilic headgroup confers high water solubility.[1]
HLB Value 16.9Indicates strong hydrophilicity; ideal for Oil-in-Water (O/W) emulsions and solubilizing hydrophobic APIs.[1]
CMC (25°C) ~0.09 - 0.11 mM (0.01% w/v)Critical: Concentrations below this will not form micelles. Solubilization buffers typically require 10x-100x CMC.[1]
Cloud Point > 100°C (1% aq)Remains stable at elevated processing temperatures (unlike lower ethoxylates like Brij-30).
Agg. Number ~40 monomers/micelleDefines the size of the detergent belt surrounding a solubilized protein.
Physical Form White Waxy Solid / PelletsRequires gentle heating (~40-45°C) to liquefy for accurate volumetric dispensing.[1]

Critical Impurity Profile & Control (Self-Validating Protocol)

The Silent Killer of Proteins: Commercial grade Polyoxyethylene ethers are prone to auto-oxidation, generating peroxides and aldehydes (formaldehyde/acetaldehyde).[1] These impurities can cross-link proteins or oxidize sensitive amino acid residues (Cysteine, Methionine), leading to structural artifacts.

Validation Protocol: Peroxide Quantitation

Before using a stored batch for sensitive protein work, perform this check:

  • Reagent: Prepare a ferrous oxidation-xylenol orange (FOX) assay kit.

  • Threshold: Reject batches with peroxide levels > 5 µeq/L for protein structural studies.

  • Mitigation: Store stock solutions under Argon/Nitrogen gas at 4°C. Use 10% w/v stock solutions within 3-4 weeks.

Mechanistic Action: Membrane Solubilization

Brij-35 operates via a "detergent belt" mechanism.[1] Its high HLB allows it to intercalate into the lipid bilayer, disrupting lipid-lipid interactions.[1] Unlike harsh ionic detergents (SDS), the non-ionic headgroup (PEG-23) interacts gently with the hydrophilic domains of membrane proteins, replacing the lipid bilayer with a protective micellar ring that preserves native conformation.

Visualization: Solubilization Pathway

The following diagram illustrates the transition from an intact lipid bilayer to a protein-detergent complex (PDC).

SolubilizationMechanism Bilayer Intact Cell Membrane (Lipid Bilayer + Protein) Intercalation Detergent Intercalation (Brij-35 monomers insert) Bilayer->Intercalation Add Brij-35 (>CMC) Saturation Saturation Point (Lipid-Detergent Mixed Micelles) Intercalation->Saturation Incubation 4°C, 1hr Solubilization Solubilized Protein (Protein-Detergent Complex) Saturation->Solubilization Centrifugation (Remove debris)

Figure 1: Step-wise mechanism of membrane protein extraction using non-ionic surfactant Brij-35.

Application Workflow: GPCR Extraction

Context: G-Protein Coupled Receptors (GPCRs) are notoriously unstable when removed from the membrane.[1] Brij-35 is preferred for its ability to maintain ligand-binding capability where other detergents (like OG or DM) might fail.[1]

Protocol: Native Extraction of GPCRs

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • Solubilization Buffer: Lysis Buffer + 1.0% (w/v) Brij-35 .[1]

Step-by-Step Methodology:

  • Membrane Prep: Isolate cell membranes via ultracentrifugation (100,000 x g, 1 hr). Resuspend pellet in Lysis Buffer.

  • Detergent Addition: Add Brij-35 to a final concentration of 1.0%. This is ~100x the CMC, ensuring sufficient detergent excess to saturate lipids.

    • Why 1.0%? A high detergent-to-lipid ratio is required to force the equilibrium toward Mixed Micelles rather than just swollen vesicles.[1]

  • Incubation: Rotate gently at 4°C for 2-4 hours.

    • Scientific Logic: Cold incubation reduces protease activity and hydrophobic aggregation rates.

  • Clarification: Centrifuge at 20,000 x g for 30 mins to pellet insoluble aggregates.

  • Validation (Self-Check): Measure protein concentration in the supernatant (BCA Assay) vs. the pellet. A successful extraction yields >80% protein in the supernatant.

Visualization: Extraction Workflow

GPCR_Workflow Start Membrane Pellet (Resuspended) AddDet Add 1.0% Brij-35 (Solubilization Buffer) Start->AddDet Incubate Incubate 4°C (2-4 Hours) AddDet->Incubate Micelle Formation Spin Ultracentrifuge (100,000 x g) Incubate->Spin Supernatant Supernatant: Soluble GPCR-Brij Complex Spin->Supernatant Recover Pellet Pellet: Aggregates/Lipids Spin->Pellet Discard

Figure 2: Logical flow for the isolation of functional GPCRs using Brij-35.

References

  • Cube Biotech. (n.d.).[2] Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

  • Klammt, C., et al. (2011). A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors. PLoS ONE. Retrieved from [Link]

  • Bergh, M., et al. (1998). Formation of formaldehyde and peroxides by air oxidation of high purity polyoxyethylene surfactants. Contact Dermatitis. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Surface Tension Reduction Properties of Polyoxyethylene (23) Laurate

Content Type: In-Depth Technical Whitepaper Subject: Polyoxyethylene (23) Laurate (PEG-23 Laurate) vs. Polyoxyethylene (23) Lauryl Ether (Brij-35) Audience: Researchers, Formulation Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Subject: Polyoxyethylene (23) Laurate (PEG-23 Laurate) vs. Polyoxyethylene (23) Lauryl Ether (Brij-35) Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Criticality of the Linkage

In pharmaceutical formulation, the precise selection of a surfactant dictates the thermodynamic stability and bioavailability of the final product. This guide focuses on Polyoxyethylene (23) Laurate , a non-ionic surfactant characterized by a 12-carbon alkyl tail and a 23-unit polyethylene glycol (PEG) head group.

Critical Technical Distinction: While often conflated in casual nomenclature, Polyoxyethylene (23) Laurate (Ester) is distinct from the industry-standard Polyoxyethylene (23) Lauryl Ether (Brij-35/Laureth-23) .

  • The Ester (Laurate): Contains a carbonyl group linking the hydrophobic tail and hydrophilic head. It is susceptible to hydrolysis in alkaline or acidic media but offers unique biodegradability profiles.

  • The Ether (Laureth/Brij-35): Contains an ether linkage. It is chemically inert, stable over a wide pH range, and is the standard "23-unit" surfactant in most permeability and solubilization studies.

This guide addresses the surface tension properties of the Ester form while providing comparative baselines for the Ether form to ensure experimental rigor.

Molecular Architecture & Thermodynamics[1]

Structural Dynamics

The surface activity of Polyoxyethylene (23) Laurate is driven by the amphiphilic balance between its hydrophobic lauric acid tail (


) and its hydrophilic PEG chain (

).
  • Hydrophilic-Lipophilic Balance (HLB): Calculated at approximately 16.9 , placing it firmly in the category of solubilizers and oil-in-water (O/W) emulsifiers.[1]

  • Interfacial Packing: The relatively large PEG head group (23 units) creates a "cone" shape molecule. This steric bulk limits the packing density at the air-water interface compared to shorter-chain surfactants (e.g., PEG-8 Laurate), resulting in a slightly higher area per molecule (

    
    ).
    
Micellization Mechanism

As concentration increases, monomers adsorb at the interface, lowering surface tension (


). Upon reaching the Critical Micelle Concentration (CMC), the interface is saturated, and monomers self-assemble into spherical micelles.

Thermodynamic Parameters (Standardized at 25°C):

Parameter Polyoxyethylene (23) Laurate (Ester) Polyoxyethylene (23) Lauryl Ether (Brij-35) Implications
Linkage Ester (-COO-) Ether (-O-) Ester is pH-sensitive; Ether is pH-stable.
CMC (M) ~1.0 × 10⁻⁴ M (0.1 mM) ~9.0 × 10⁻⁵ M (0.09 mM) Esters often have slightly higher CMCs due to polar carbonyl.

|


  | ~33 - 38 mN/m | ~30 - 35 mN/m | Ether achieves slightly lower ultimate surface tension. |
| Cloud Point  | > 100°C | > 100°C | Both are suitable for high-temp processing. |

Expert Insight: The carbonyl group in the ester adds a dipole at the hinge of the molecule. This slightly increases water solubility of the monomer, thermodynamically delaying micellization (higher CMC) compared to the ether analog.

Visualization: Micellization Equilibrium

The following diagram illustrates the thermodynamic transition from surface adsorption to bulk micellization, a critical concept for determining the effective concentration for drug solubilization.

MicellizationDynamics cluster_mechanism Thermodynamic Driving Force Monomer Monomer Phase (C < CMC) Interface Interfacial Saturation (Adsorption) Monomer->Interface Reduces Surface Tension (γ) CMC_Point Critical Micelle Concentration (CMC) Interface->CMC_Point γ reaches minimum (~35 mN/m) Micelle Micellar Phase (Solubilization) CMC_Point->Micelle γ remains constant Aggregates form Entropy Entropy Gain (Water Structure Release) Entropy->Micelle

Figure 1: Thermodynamic progression of surfactant monomers to micelles. Note that solubilization of hydrophobic drugs only occurs effectively in the "Micellar Phase" (Green).

Experimental Protocol: Surface Tension Measurement

To validate the quality of Polyoxyethylene (23) Laurate, the Wilhelmy Plate Method is the gold standard. Unlike the Du Noüy Ring method, the Wilhelmy Plate does not require correction factors for the ring's curvature and is static, making it ideal for establishing equilibrium surface tension.

Protocol Design (Self-Validating System)

Objective: Determine CMC and


 with <0.1 mN/m error.

Equipment:

  • Force Tensiometer (e.g., Krüss K100 or equivalent).

  • Platinum-Iridium Wilhelmy Plate (flame-cleaned).

  • Temperature control unit (set to 25.0°C ± 0.1°C).

Reagents:

  • Polyoxyethylene (23) Laurate (High Purity >98%).[2]

  • Milli-Q Water (Resistivity 18.2 MΩ[3]·cm,

    
     mN/m).
    
Step-by-Step Methodology
  • System Validation (Zero-Point Check):

    • Flame the Pt-Ir plate until glowing orange to remove organic contaminants.

    • Measure the surface tension of pure Milli-Q water.

    • Pass Criteria: Measured

      
       must be 71.8 - 72.2 mN/m  at 25°C. If not, re-clean the vessel and plate.
      
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of PEG-23 Laurate.

    • Note: Avoid vigorous shaking to prevent foam, which can segregate surfactant at the surface and alter bulk concentration.

  • Dosing Loop (Automated or Manual):

    • Start with 50 mL pure water in the vessel.

    • Dose stock solution to achieve logarithmic concentration steps (e.g., 0.001, 0.005, 0.01, ... 1.0, 5.0 mM).

    • Allow 180 seconds equilibration time after each addition.

  • Data Acquisition:

    • Record Force (

      
      ) exerted on the plate.
      
    • Calculate

      
       using the Wilhelmy equation: 
      
      
      
    • Assumption: For a clean Pt plate, contact angle

      
      , so 
      
      
      
      .
  • CMC Determination:

    • Plot

      
       vs. 
      
      
      
      .
    • The intersection of the linear descent and the horizontal plateau defines the CMC.

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating "Stop/Go" validation gates.

ProtocolWorkflow Start Start Protocol Clean Flame Pt-Ir Plate Clean Vessel Start->Clean Calibrate Measure Pure Water (Target: 72.0 ± 0.2 mN/m) Clean->Calibrate Decision Pass Criteria? Calibrate->Decision Decision->Clean No (<71.8 or >72.2) Prepare Prepare Stock (10mM) Avoid Foaming Decision->Prepare Yes Dose Stepwise Dosing (Logarithmic Scale) Prepare->Dose Equilibrate Equilibrate 3 mins per step Dose->Equilibrate Measure Record Force (Wilhelmy) Equilibrate->Measure Measure->Dose Plot Plot γ vs Log(C) Determine CMC Measure->Plot Complete Range

Figure 2: Validated workflow for surface tension measurement. The "Pass Criteria" gate is essential for ensuring instrument cleanliness before consuming valuable surfactant.

Applications in Drug Development

Solubilization of Class II/IV Drugs

With an HLB of ~16.9, PEG-23 Laurate is a potent solubilizer for BCS Class II (low solubility, high permeability) drugs.

  • Mechanism: The hydrophobic laurate core encapsulates the drug, while the 23-unit PEG corona provides steric stabilization in aqueous media.

  • Advantage over Polysorbates: PEG-monoesters often have lower critical micelle concentrations than Polysorbates (Tweens), potentially allowing for lower total surfactant load in sensitive formulations.

Permeability Enhancement

While the Ether form (Brij-35) is the gold standard for opening tight junctions in Caco-2 models, the Ester form (PEG-23 Laurate) acts via membrane perturbation.

  • Action: It inserts into the lipid bilayer, increasing fluidity and temporarily reducing transepithelial electrical resistance (TEER).

  • Caution: Due to the ester bond, it may be metabolized by esterases in the gut lumen, potentially reducing its effective concentration in vivo compared to the ether analog.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Authoritative text on surfactant thermodynamics and CMC determination).

  • PubChem. (n.d.). Polyoxyethylene (23) lauryl ether (Brij-35) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Patel, R. et al. (2015). "Effect of non-ionic surfactants on the solubility and bioavailability of poorly water-soluble drugs." Journal of Advanced Pharmaceutical Technology & Research. (Discusses HLB and solubilization mechanisms).

  • Krüss Scientific. (n.d.). Wilhelmy Plate Method: Technical Note. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Alcohol ethoxylates (C12-14, >2.5 EO). (Provides regulatory and safety data for lauryl ethoxylates). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Membrane Protein Extraction using Polyoxyethylene(23) Lauric Acid

Introduction & Chemical Distinction This guide outlines the protocol for extracting membrane proteins using Polyoxyethylene(23) Lauric Acid (also known as PEG-23 Monolaurate or Polyoxyl 23 Laurate). Critical Technical Di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Distinction

This guide outlines the protocol for extracting membrane proteins using Polyoxyethylene(23) Lauric Acid (also known as PEG-23 Monolaurate or Polyoxyl 23 Laurate).

Critical Technical Distinction (Expert Insight): Researchers often confuse this reagent with Brij-35 (Brij L23) . While both share a C12 alkyl tail and a PEG-23 headgroup, they differ chemically:

  • Brij-35 (Polyoxyethylene (23) lauryl ether): Contains an ether bond. It is chemically stable across a wide pH range.

  • Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate): Contains an ester bond.

    • Implication: This reagent is susceptible to hydrolysis at alkaline pH (> 8.5) or in the presence of esterases.

    • Advantage:[1][2] It is often more biodegradable and can be cleaved intentionally if required, but it demands strict pH control during extraction.

This protocol is optimized for the Ester form but is fully compatible with the Ether form (Brij-35) with noted stability exceptions.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Extraction
Chemical Class Non-ionic Surfactant (Ester)Nondenaturing; preserves protein-protein interactions.
Molecular Weight ~1100–1200 DaLarge enough to mask hydrophobic domains; small enough for dialysis.
CMC (Critical Micelle Conc.) ~0.1 – 0.2 mM (~0.02%)Low CMC allows stable micelle formation but makes removal by dialysis slow.
HLB (Hydrophilic-Lipophilic Balance) ~16.9Highly hydrophilic. Excellent for solubilizing peripheral and some integral proteins, but may require lipid supplementation for deep-channel stability.
Cloud Point > 100°CStable at room temperature; no phase separation during standard warm incubations.

Mechanism of Action

Polyoxyethylene(23) Lauric Acid operates via the detergent-lipid exchange mechanism . Due to its high HLB, it is a "mild" detergent. It does not aggressively strip annular lipids as efficiently as harsh detergents (e.g., SDS or DDM), which is advantageous for maintaining the native conformation of G-Protein Coupled Receptors (GPCRs) and ion channels, provided the detergent concentration is carefully optimized.

Solubilization Workflow Diagram

MembraneSolubilization cluster_process Thermodynamic Equilibrium Membrane Native Membrane (Lipid Bilayer + Protein) Insertion Partitioning into Bilayer (Saturation) Membrane->Insertion Add Detergent < CMC Monomers Detergent Monomers (PEG-23 Laurate) Monomers->Insertion MixedMicelles Mixed Micelles (Lipid + Detergent + Protein) Insertion->MixedMicelles Detergent > CMC (Solubilization Point) PureMicelles Protein-Detergent Complex (PDC) MixedMicelles->PureMicelles Lipid Displacement (High Detergent Ratio)

Figure 1: The transition from native membrane to soluble Protein-Detergent Complex (PDC) requires exceeding the Critical Micelle Concentration (CMC) and achieving a specific Detergent-to-Protein ratio.

Experimental Protocol

Reagents Preparation[3]
  • Lysis Buffer (Base): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.

    • Note: Do not use pH > 8.0 to prevent ester hydrolysis of the detergent.

  • 10% (w/v) Polyoxyethylene(23) Lauric Acid Stock:

    • Weigh 1.0 g of detergent.

    • Dissolve in 9 mL of ultrapure water.

    • Tip: This detergent is a waxy solid or viscous liquid. Warm to 37°C to facilitate pipetting/weighing. Store at 4°C (stable for 1 month).

  • Protease Inhibitor Cocktail: Essential, as cell lysis releases proteases.

Step 1: Membrane Preparation (Pre-Clearing)

Goal: Remove cytosolic proteins to increase the purity of the final membrane fraction.

  • Harvest Cells: Pellet cells (HEK293, E. coli, or tissue homogenate) at 500 x g for 10 min.

  • Lysis: Resuspend pellet in Lysis Buffer (without detergent). Disruption via sonication (3x 10s pulses) or Dounce homogenization.

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C. Save supernatant (contains membranes + cytosol); discard pellet (nuclei/debris).

  • Membrane Isolation: Centrifuge supernatant at 100,000 x g for 1 hour at 4°C.

  • Wash: Discard supernatant (cytosol). Resuspend the membrane pellet in Lysis Buffer and re-centrifuge at 100,000 x g to remove residual soluble proteins.

Step 2: Solubilization (The Critical Step)

Goal: Extract the protein from the lipid bilayer into detergent micelles.

  • Resuspension: Resuspend the washed membrane pellet in Solubilization Buffer :

    • Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5% Glycerol (stabilizer).

    • Detergent Addition: Add Polyoxyethylene(23) Lauric Acid stock to a final concentration of 1.0% (w/v) .

    • Optimization: The Detergent:Protein (w/w) ratio should be at least 10:1 .[1] If protein concentration is high (>2 mg/mL), increase detergent to 2%.

  • Incubation: Rotate gently at 4°C for 2–4 hours .

    • Why? Non-ionic detergents extract slowly. Aggressive vortexing can shear DNA or denature proteins; gentle rotation ensures equilibrium.

  • Clarification: Centrifuge at 20,000 x g for 30 min (or 100,000 x g for 45 min for strict structural work) at 4°C.

  • Collection: The supernatant contains the solubilized membrane proteins.[2] The pellet contains insoluble aggregates and unextracted cytoskeletal elements.

Step 3: Purification Compatibility

The solubilized protein is now ready for:

  • IMAC (His-tag): Compatible. (Note: This detergent does not strip Ni ions).

  • Ion Exchange: Compatible (Non-ionic headgroup does not interfere with charged resins).

  • Bradford Assay: Incompatible (Precipitates). Use BCA or Lowry assay, correcting for the detergent background.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Protein Yield Incomplete SolubilizationIncrease detergent concentration to 2% or increase incubation time. Ensure Detergent:Protein ratio > 10:1.
Protein Precipitation Detergent HydrolysisCheck pH. If pH > 8.0, the ester bond in Polyoxyethylene(23) Lauric Acid may have cleaved. Switch to fresh buffer pH 7.4 or use Brij-35 (Ether).
Loss of Activity Lipid StrippingHigh HLB detergents can strip essential annular lipids. Add Cholesteryl Hemisuccinate (CHS) at a 1:10 (CHS:Detergent) ratio to stabilize the micelle.
Cloudy Solution Phase SeparationRare with this detergent (Cloud point >100°C). Likely protein aggregation.[2][3][4] Add 10% Glycerol or increase salt (up to 300 mM NaCl).

References

  • Cube Biotech. (2023). Membrane Protein Solubilization Protocol. Retrieved from [Link]

    • Context: Establishes baselines for non-ionic detergent concentrations (Brij-35/L23) and buffer requirements.
  • Context: Definitive guide on CMC, aggregation numbers, and the mechanics of detergent-lipid interactions.
  • Context: Provides comparative data on detergent classes and troubleshooting aggreg
  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

    • Context: Detailed steps for pre-clearing and isolating membrane fractions before detergent applic

Sources

Application

Title: Preparation and Quality Control of a 10% (w/v) Polyoxyethylene (23) Lauryl Ether (Brij™ 35) Stock Solution for Research and Pharmaceutical Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed, field-validated protocol for the preparation, quality control, and storage of a 10% (w/v) s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, field-validated protocol for the preparation, quality control, and storage of a 10% (w/v) stock solution of Polyoxyethylene (23) Lauryl Ether, commonly known as Brij™ 35. As a non-ionic surfactant and solubilizing agent, Brij™ 35 is indispensable in a multitude of applications, including drug formulation, cell lysis for protein extraction, and as a component in various biochemical assays. The protocol herein is designed to ensure the resulting solution is stable, free of contaminants, and possesses the consistent performance characteristics demanded by rigorous scientific and pharmaceutical development. We will delve into the rationale behind key steps, emphasizing practices that mitigate common issues such as peroxide formation and microbial contamination, thereby ensuring the integrity and reproducibility of downstream applications.

Introduction: The Critical Role of Brij™ 35 in Scientific Applications

Polyoxyethylene (23) Lauryl Ether (CAS Number: 9002-92-0) is a non-ionic surfactant belonging to the polyethylene glycol ether family. Its amphipathic nature—comprising a hydrophilic polyoxyethylene head and a hydrophobic lauryl (dodecyl) tail—makes it an exceptionally effective agent for disrupting lipid-protein and protein-protein interactions without denaturing protein structures. This property is paramount in applications such as the solubilization of membrane proteins and the preparation of cell lysates for immunoassays like ELISA.

However, the efficacy of Brij™ 35 is contingent on the quality of the prepared solution. A primary concern is the auto-oxidation of the polyoxyethylene chain, which leads to the formation of peroxides. These peroxide contaminants can interfere with biological assays by oxidizing protein side chains, inactivating enzymes, and generating reactive oxygen species that can compromise experimental results. Therefore, the protocol outlined below incorporates measures to prevent and monitor peroxide levels, ensuring a high-purity, reliable reagent.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. The quality of these starting materials is critical to the final quality of the stock solution.

Reagent/Material Grade Recommended Supplier Notes
Polyoxyethylene (23) Lauryl Ether (Brij™ 35)Proteomics or Molecular Biology GradeSigma-Aldrich, Thermo Fisher ScientificShould be a white, waxy solid. Avoid discolored (yellow) material as this may indicate oxidation.
Deionized (DI) WaterType I Ultrapure (18.2 MΩ·cm)Millipore Milli-Q® or equivalentHigh-purity water is essential to prevent contamination with ions, organics, and microorganisms.
Sterile, Amber Glass BottlesN/AVWR, CorningAmber glass protects the solution from light, which can accelerate peroxide formation.
Sterile, 0.22 µm Syringe or Bottle-Top FilterN/APall, MilliporeFor sterilization and removal of particulate matter.
Magnetic Stir Plate and Stir BarsN/AN/AEnsure stir bars are properly cleaned and autoclaved.
Analytical BalanceN/AMettler Toledo, SartoriusCalibrated and capable of measuring to at least two decimal places.
Peroxide Test StripsN/AMillipore Sigma, Macherey-NagelFor semi-quantitative assessment of peroxide levels.

Detailed Step-by-Step Protocol for Preparation

This protocol details the preparation of 100 mL of a 10% (w/v) Brij™ 35 stock solution. The procedure should be performed in a clean environment, ideally within a laminar flow hood, to minimize microbial contamination.

Pre-Preparation and Weighing
  • Aliquot DI Water: Measure out approximately 80 mL of Type I ultrapure water into a sterile 250 mL beaker containing a sterile magnetic stir bar.

  • Weigh Brij™ 35: On an analytical balance, accurately weigh out 10.00 g of Brij™ 35 solid.

    • Expert Insight: Brij™ 35 is a waxy solid and can be challenging to handle. Using a clean, dedicated spatula and weighing paper is recommended. Avoid direct contact with skin.

Solubilization
  • Initial Mixing: Place the beaker with the DI water on a magnetic stir plate and begin stirring at a moderate speed.

  • Gradual Addition: Slowly add the weighed Brij™ 35 to the vortex of the stirring water.

    • Causality Explanation: Adding the surfactant slowly prevents clumping and allows for more efficient solubilization.

  • Gentle Heating (Optional but Recommended): To expedite dissolution, gently warm the solution to 30-40°C.

    • Caution: Do not exceed 40°C. Excessive heat can accelerate the degradation of the polyoxyethylene chain and promote peroxide formation.

  • Complete Dissolution: Continue stirring until the solution is completely clear and free of any visible particulates. This may take 30-60 minutes.

Final Volume Adjustment and Sterilization
  • Volume Adjustment: Carefully transfer the solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of DI water and add it to the cylinder to ensure a complete transfer of the solute. Adjust the final volume to exactly 100 mL with DI water.

  • Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm filter into a sterile, amber glass storage bottle. This step is critical for removing any potential microbial contaminants and fine particulates.

Below is a visual representation of the preparation workflow.

G cluster_prep Preparation Workflow weigh 1. Weigh 10.00 g of Brij™ 35 mix 3. Add Brij™ 35 to Water with Stirring weigh->mix water 2. Measure 80 mL of DI Water water->mix heat 4. Gently Warm to 30-40°C (Optional) mix->heat dissolve 5. Stir Until Completely Dissolved heat->dissolve adjust 6. Adjust Final Volume to 100 mL dissolve->adjust filter 7. Sterile Filter (0.22 µm) into Amber Bottle adjust->filter G start Start QC visual Visual Inspection: Clear & Colorless? start->visual ph pH Measurement: 6.0-8.0? visual->ph Yes fail Discard Solution visual->fail No peroxide Peroxide Test: <100 µM? ph->peroxide Yes ph->fail No pass Solution Passed peroxide->pass Yes peroxide->fail No

Caption: Quality control decision pathway for the 10% Brij™ 35 solution.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the Brij™ 35 stock solution.

  • Temperature: Store the solution at 2-8°C. Do not freeze, as this can cause the surfactant to come out of solution.

  • Light: Always store in the provided amber bottle to protect from light.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen and subsequent peroxide formation.

  • Shelf Life: When stored correctly, the solution is stable for approximately 3-6 months. It is highly recommended to re-test the peroxide levels monthly.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for preparing a high-quality 10% (w/v) Brij™ 35 stock solution. By adhering to these steps, particularly the quality control measures for monitoring peroxide levels, researchers and drug development professionals can ensure the consistency and validity of their experimental results. The emphasis on understanding the "why" behind each step empowers users to troubleshoot and adapt the protocol as needed for their specific applications.

References

Method

Application Note: High-Fidelity Cell Lysis &amp; Proteomic Extraction using Polyoxyethylene(23) Lauryl Ether (Brij-35)

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific use of Polyoxyethylene(23) Lauryl Ether (commonly known as Brij-35 or Brij L23 ) in pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific use of Polyoxyethylene(23) Lauryl Ether (commonly known as Brij-35 or Brij L23 ) in proteomics.[1]

[1]

Executive Summary & Chemical Precision

In the field of proteomics, detergent selection dictates the success of downstream analysis.[1] While the prompt specifies "Polyoxyethylene(23)LauricAcid" (an ester), the industry standard for stable, high-fidelity proteomics is Polyoxyethylene(23) Lauryl Ether (CAS: 9002-92-0), commercially known as Brij-35 or Brij L23 .[1]

Critical Distinction:

  • Target Reagent (Brij-35/L23): An ether linkage connects the polyethylene glycol (PEG) chain to the lauryl tail.[1] It is hydrolytically stable, non-ionic, and ideal for native protein isolation and LC-MS workflows.[1]

  • Nomenclature Note: "Polyoxyethylene(23)LauricAcid" chemically implies a PEG-ester (PEG-23 Laurate).[1][2] Esters are susceptible to hydrolysis by endogenous esterases during lysis, potentially altering detergent concentration and pH.[1]

  • Recommendation: This guide focuses on the Ether form (Brij-35) as the superior reagent for reproducible proteomics, but the protocol remains compatible with the ester form if strictly required (with noted caveats).

Why Brij-35? Unlike SDS (denaturing, MS-incompatible) or Triton X-100 (UV-absorbing, interferes with 280nm quantification), Brij-35 offers:

  • Mass Spec Compatibility: Low interference in electrospray ionization (ESI) when properly diluted or removed.[1]

  • Optical Transparency: Negligible UV absorbance, allowing precise A280 quantification.[1]

  • Native Preservation: High HLB (16.9) ensures gentle solubilization, preserving protein-protein interactions (PPIs) and enzymatic activity.[1]

Mechanism of Action

Brij-35 functions via a non-denaturing micellar displacement mechanism .[1] Upon addition to the cell suspension, the hydrophobic lauryl tails insert into the lipid bilayer, while the hydrophilic PEG-23 heads remain in the aqueous phase.[1]

As the concentration exceeds the Critical Micelle Concentration (CMC ~0.09 mM) , the detergent disrupts the bilayer, sequestering membrane lipids into mixed micelles and releasing membrane-bound proteins without unfolding their tertiary structure.[1]

Visualization: Solubilization Pathway

G Cell Intact Cell Membrane (Lipid Bilayer) Insertion Membrane Insertion (Lauryl tail penetrates bilayer) Cell->Insertion + Brij-35 Brij Brij-35 Monomers (Amphiphilic) Brij->Insertion Disruption Bilayer Disruption (> CMC 0.09 mM) Insertion->Disruption Accumulation MixedMicelles Mixed Micelles (Lipid + Brij-35) Disruption->MixedMicelles ProteinRelease Solubilized Proteins (Native Conformation) Disruption->ProteinRelease Extraction

Figure 1: Mechanism of Brij-35 mediated cell lysis.[1] The detergent transitions from monomeric insertion to micellar disruption, effectively solubilizing membrane proteins while maintaining native folding.[1]

Comparison of Proteomic Detergents

To validate the choice of Brij-35, we compare it against standard alternatives.

FeatureBrij-35 (Brij L23) SDS Triton X-100 CHAPS
Type Non-ionic (Ether)AnionicNon-ionic (Ether)Zwitterionic
Denaturing? No (Native)Yes (Strong)NoNo
CMC (mM) ~0.09~8.2~0.24~8.0
Dialyzable? No (Low CMC)YesNoYes (High CMC)
UV Absorbance NegligibleLowHigh (Aromatic ring)Low
MS Compatibility Good (with cleanup)Poor (Suppresses ion)Poor (Polymer noise)Moderate
Primary Use Native extraction, HPLCGel ElectrophoresisGeneral LysisMembrane Proteins

Detailed Protocol: Brij-35 Cell Lysis & Extraction

Reagents & Preparation
  • Lysis Buffer Base (Store at 4°C):

    • 25 mM Tris-HCl or HEPES, pH 7.4[1]

    • 150 mM NaCl[1]

    • 1% (w/v) Brij-35 (from 10% or 30% Proteomic Grade Stock)[1]

    • Add fresh: 1x Protease/Phosphatase Inhibitor Cocktail[1]

    • Optional: 1 mM EDTA (if metalloproteases are not a target)[1]

    • Optional: 25 U/mL Benzonase (to reduce viscosity from DNA)[1]

  • Brij-35 Stock Preparation:

    • Dissolve 10 g Brij-35 in 90 mL ddH₂O.[1] Gentle heating (37°C) may speed dissolution.[1] Filter sterilize (0.22 µm). Store at RT.[1]

Lysis Workflow (Adherent & Suspension Cells)
Step 1: Cell Harvesting
  • Adherent Cells: Wash 2x with ice-cold PBS.[1] Scrape cells into 1 mL PBS or trypsinize (if surface proteins are not the target).[1] Pellet at 500 x g, 5 min.

  • Suspension Cells: Pellet cells (approx.

    
     cells) at 500 x g, 5 min. Wash 2x with ice-cold PBS.[1]
    
Step 2: Lysis Induction
  • Resuspend the cell pellet in Lysis Buffer at a ratio of 100 µL buffer per

    
     cells  (or 5-10 volumes of packed cell volume).
    
  • Incubate on ice for 15–30 minutes .

    • Note: Brij-35 is mild.[1] Gentle agitation (orbital shaker) is recommended.[1]

  • (Optional) If lysate is viscous, pass through a 27G needle 5–10 times or sonicate briefly (3 x 10s bursts, low amplitude) on ice.

Step 3: Clarification
  • Centrifuge at 14,000 x g for 15 minutes at 4°C .

  • Transfer the supernatant (soluble protein fraction) to a fresh, pre-chilled tube.[1]

    • QC Check: The pellet contains nuclei and insoluble debris.[1] The supernatant contains cytoplasmic and solubilized membrane proteins.[1]

Step 4: Quantification
  • Use BCA Protein Assay .[1]

  • Validation: Brij-35 (< 5%) does not interfere with BCA chemistry.[1]

  • Avoid: Bradford assay (detergents can cause precipitation or high background).[1]

Workflow Diagram

Workflow Harvest Cell Harvest (PBS Wash) Lysis Add Brij-35 Buffer (15-30 min, 4°C) Harvest->Lysis Disrupt Physical Disruption (Syringe/Sonicate) Lysis->Disrupt Optional Spin Clarification (14,000g, 15 min) Lysis->Spin Disrupt->Spin Supernatant Soluble Fraction (Proteins) Spin->Supernatant QC BCA Assay & SDS-PAGE Supernatant->QC

Figure 2: Step-by-step extraction workflow. The dashed line indicates an optional step for handling highly viscous samples.

Downstream Compatibility & Troubleshooting

Mass Spectrometry (LC-MS/MS)

While Brij-35 is "MS-compatible" relative to SDS, it is still a polymer that can suppress peptide ionization.[1]

  • In-Solution Digestion: Dilute lysate so Brij-35 is < 0.1% before trypsin addition.[1]

  • Cleanup: Use FASP (Filter Aided Sample Preparation) or S-Trap columns.[1] These methods wash away the detergent while retaining proteins/peptides.[1]

    • Protocol Adjustment: If using FASP, Brij-35 passes through the 30kDa MWCO filter during the urea wash steps.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Protein Yield Insufficient LysisIncrease incubation time to 45 min; add mild sonication. Ensure Brij-35 is > CMC.
Viscous Lysate Genomic DNA releaseAdd Benzonase (25 U/mL) or shear DNA with a needle.[1]
Precipitate in Buffer Cold storageBrij-35 may cloud at low temps.[1] Warm buffer to RT to redissolve before adding to cells.
High Background in MS Detergent CarryoverPerform additional washes in FASP/S-Trap; Use C18 desalting tips post-digest.[1]

References

  • Thermo Fisher Scientific. Detergents for Cell Lysis and Protein Extraction.[1] Retrieved from [1]

  • Sigma-Aldrich. Brij® 35 Product Information & Properties.[1] Retrieved from [1]

  • Cepham Life Sciences. Brij®35 Purified Proteomic Grade Data Sheet.[1] Retrieved from

  • Walker, J. M. (2009). The Protein Protocols Handbook.[1] Springer-Verlag New York.[1] (Standard reference for detergent CMCs and properties).

  • Link, A. J., & LaBaer, J. Proteomics: A Cold Spring Harbor Laboratory Course Manual.[1] (Context on non-ionic detergents in MS workflows).

Sources

Application

Polyoxyethylene(23)LauricAcid as a surfactant in drug delivery systems

Application Note: Polyoxyethylene(23) Lauryl Ether (Brij 35) in Drug Delivery [1][2] Executive Summary This guide details the application of Polyoxyethylene(23) Lauryl Ether (commonly known as Brij 35 or Laureth-23 ) in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polyoxyethylene(23) Lauryl Ether (Brij 35) in Drug Delivery [1][2]

Executive Summary

This guide details the application of Polyoxyethylene(23) Lauryl Ether (commonly known as Brij 35 or Laureth-23 ) in pharmaceutical formulations.[2] Unlike standard Polysorbates (Tweens), Brij 35 features an ether linkage rather than an ester linkage, conferring superior hydrolytic stability against lipases and extreme pH environments.

This document serves as a protocol-driven manual for researchers utilizing Brij 35 for:

  • Solubilization: Micellar encapsulation of hydrophobic APIs (Class II/IV).

  • Permeation Enhancement: Transdermal and ocular barrier modulation.

  • Bioavailability Enhancement: Inhibition of P-glycoprotein (P-gp) efflux pumps.[2][3]

Chemical Identity & Physicochemical Profile

Critical Disambiguation: The user query specified "Polyoxyethylene(23)LauricAcid". In pharmaceutical nomenclature, this implies an ester derivative (PEG-23 Laurate). However, the industry standard surfactant with 23 oxyethylene units and a lauryl tail is the ether derivative, Polyoxyethylene(23) Lauryl Ether (Brij 35).

  • Ether (Brij 35):

    
     — High stability, standard surfactant.
    
  • Ester (PEG-23 Laurate):

    
     — Susceptible to hydrolysis.
    

This guide focuses on the Ether (Brij 35) due to its dominance in drug delivery, but the protocols apply to the Ester if hydrolytic sensitivity is managed.

Table 1: Physicochemical Properties of Brij 35
PropertyValueRelevance in Formulation
CAS Number 9002-92-0Identity verification.
Molecular Weight ~1198 g/mol Steric stabilization potential.
HLB Value 16.9High hydrophilicity; excellent O/W emulsifier and solubilizer.
CMC ~0.091 mM (0.011% w/v)Extremely low CMC indicates stable micelles at low concentrations.
Cloud Point > 100°CStable during autoclaving/sterilization.
Linkage Type Ether Resistant to lipase degradation (unlike Polysorbate 80).
Physical Form White Waxy SolidRequires melting (~40-45°C) or dissolution for use.

Mechanisms of Action

Brij 35 operates via three distinct mechanisms depending on the concentration and route of administration.

  • Micellization (Solubility): Above the Critical Micelle Concentration (CMC), hydrophobic tails aggregate, sequestering poorly soluble drugs.

  • Membrane Fluidization (Permeation): The surfactant monomers insert into the lipid bilayer of the stratum corneum or cell membrane, disrupting packing and increasing permeability.

  • P-gp Inhibition (Bioavailability): Brij 35 inhibits the P-glycoprotein efflux pump in the intestinal epithelium, preventing drug expulsion.

Diagram 1: Mechanistic Pathways of Brij 35

BrijMechanism cluster_Solubility Solubilization cluster_Permeation Permeation Enhancement cluster_Bioavailability Bioavailability (Oral) Brij Polyoxyethylene(23) Lauryl Ether (Brij 35) Micelle Micelle Formation (> CMC 0.091 mM) Brij->Micelle Membrane Membrane Insertion Brij->Membrane Pgp P-gp Efflux Pump Inhibition Brij->Pgp Encapsulation Hydrophobic Drug Sequestration Micelle->Encapsulation Fluidity Lipid Bilayer Fluidization Membrane->Fluidity Flux Increased Drug Flux (Transdermal/Ocular) Fluidity->Flux Absorption Increased Intestinal Absorption Pgp->Absorption

Caption: Brij 35 enhances drug delivery via three parallel pathways: micellar solubilization, membrane lipid disruption, and biological inhibition of efflux transporters.

Application Protocol 1: Micellar Solubilization

Objective: Solubilize a Class II hydrophobic drug (e.g., Docetaxel, Curcumin) using Brij 35 micelles.

Materials:
  • Brij 35 (Solid).[1][4]

  • Active Pharmaceutical Ingredient (API).[5][6]

  • Organic solvent (Ethanol or Acetone).

  • Rotary Evaporator.

  • 0.22 µm PVDF Syringe Filter.

Step-by-Step Protocol (Thin-Film Hydration Method):
  • Stock Preparation: Dissolve the hydrophobic API and Brij 35 in a volatile organic solvent (e.g., Ethanol) in a round-bottom flask.

    • Ratio Guide: Start with a Drug:Surfactant ratio of 1:10 to 1:50 (w/w) . The high ratio ensures complete encapsulation.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, transparent film forms on the flask wall.

    • Critical Step: Ensure all organic solvent is removed to avoid toxicity.

  • Hydration: Add deionized water (pre-warmed to 40°C) to the flask.

  • Agitation: Rotate the flask at 150 rpm for 30–60 minutes. The film should peel off and self-assemble into micelles, resulting in a clear or slightly opalescent solution.

  • Equilibration: Allow the solution to stand at room temperature for 2 hours.

  • Filtration: Pass the solution through a 0.22 µm filter to remove unencapsulated drug aggregates.

  • Quantification: Analyze the filtrate via HPLC to determine Drug Loading (DL) and Encapsulation Efficiency (EE) .

Self-Validation Check:

  • If the filtrate is cloudy, the drug loading exceeds the capacity of the micelles. Increase the Brij 35 concentration.

  • Measure particle size via Dynamic Light Scattering (DLS). Empty Brij 35 micelles are ~5–10 nm; swollen drug-loaded micelles are typically 10–20 nm.

Application Protocol 2: Transdermal Permeation Enhancement

Objective: Assess the ability of Brij 35 to enhance the skin penetration of a hydrophilic drug.

Materials:
  • Franz Diffusion Cells (vertical).

  • Membrane: Strat-M® (synthetic) or Ex-vivo Porcine Ear Skin.

  • Donor Phase: Drug solution ± 1% (w/v) Brij 35.

  • Receptor Phase: PBS (pH 7.4).

Step-by-Step Protocol:
  • Preparation: Prepare two donor solutions:

    • Control: 10 mg/mL Drug in Water.

    • Test: 10 mg/mL Drug + 1% Brij 35 in Water.

  • Setup: Mount the membrane between the donor and receptor compartments. Ensure no air bubbles exist in the receptor arm.

  • Dosing: Apply 500 µL of the Donor solution to the skin surface. Occlude with Parafilm to prevent evaporation.

  • Sampling: Withdraw 200 µL from the receptor arm at t = 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh PBS immediately.

  • Analysis: Quantify drug concentration via HPLC.

  • Calculation: Plot Cumulative Amount Permeated (

    
    ) vs. Time (
    
    
    
    ). Calculate the Enhancement Ratio (ER) :
    
    

Expert Insight: Brij 35 is effective at 1–5% concentrations . Higher concentrations may cause skin irritation (erythema). Always balance flux enhancement with biocompatibility.

Application Protocol 3: Stability & Lipase Resistance

The "Brij Advantage": A major failure mode in lipid-based drug delivery is the degradation of surfactants by endogenous enzymes (lipases) or hydrolysis during storage.

  • Polysorbate 80: Contains an Ester bond. Susceptible to hydrolysis, releasing free fatty acids that precipitate and cause particle formation.[5]

  • Brij 35: Contains an Ether bond.[4] Chemically inert to hydrolysis and lipase activity.

Diagram 2: Stability Decision Workflow

StabilityWorkflow Start Select Surfactant for Formulation Condition Is the formulation exposed to Lipases or High/Low pH? Start->Condition Polysorbate Polysorbate 80 (Ester Bond) Condition->Polysorbate No Brij Brij 35 (Ether Bond) Condition->Brij Yes (Critical) Degradation Hydrolysis Risk: Free Fatty Acids -> Precipitation Polysorbate->Degradation Stable Stable Formulation: No degradation products Brij->Stable

Caption: Selection logic for Brij 35 over Polysorbates in aggressive chemical or enzymatic environments.

Safety & Toxicology Profile

While Brij 35 is a powerful surfactant, its safety profile dictates its route of administration.

  • Hemolysis: Brij 35 is hemolytic.[7]

    • Threshold: Hemolysis typically occurs at concentrations > 0.01%.

    • Implication:Not suitable for high-dose Intravenous (IV) bolus unless encapsulated or significantly diluted.

    • Preferred Routes: Topical, Transdermal, Ocular (up to 0.5%), and Oral.

  • Irritation: Generally considered low-irritant for topical use compared to anionic surfactants (like SDS), but more irritating than some Poloxamers.

Protocol: Hemolysis Assay (Safety Check)

  • Mix 100 µL of surfactant solution (various concentrations) with 900 µL of 2% Rabbit Erythrocyte suspension.

  • Incubate at 37°C for 1 hour.

  • Centrifuge at 3000 rpm for 5 min.

  • Measure absorbance of supernatant at 540 nm (Hemoglobin release).

  • Acceptance Criteria: < 5% hemolysis at the intended therapeutic concentration.

References

  • Sigma-Aldrich. Brij® L23 (Polyoxyethylene 23 lauryl ether) Product Information & Properties.Link

  • Currie, B. et al. (2024). A comparison of Polysorbates and Alternative Surfactants (Brij L23) for Interfacial Stress Protection. Journal of Pharmaceutical Sciences.[5][8][9] Link

  • Zhang, W. et al. (2018). Dual-functional Brij-S20-modified nanocrystal formulation enhances the intestinal transport and oral bioavailability of berberine (P-gp Inhibition). International Journal of Nanomedicine. Link

  • AAT Bioquest. Critical Micelle Concentration (CMC) of Brij 35.[10] Quest Database.[10] Link[10]

  • Tagne, J. et al. (2020). Design of Non-Haemolytic Nanoemulsions for Intravenous Administration. Pharmaceutics.[8][9][11][12] Link

Sources

Method

Application Note: Enhancing Bioavailability of Poorly Soluble Therapeutics Through Micellar Solubilization with Polyoxyethylene(23)Lauric Acid

Introduction A significant challenge in modern drug development is the poor aqueous solubility of many promising therapeutic compounds. Classified under the Biopharmaceutical Classification System (BCS) as Class II (poor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

A significant challenge in modern drug development is the poor aqueous solubility of many promising therapeutic compounds. Classified under the Biopharmaceutical Classification System (BCS) as Class II (poor solubility, high permeability) and Class IV (poor solubility, low permeability), these molecules exhibit limited bioavailability, which can hinder their clinical efficacy.[1] Micellar solubilization presents a powerful and widely adopted strategy to overcome this hurdle.[2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Polyoxyethylene(23)Lauric Acid, a non-ionic surfactant, for the solubilization of hydrophobic drugs.

Polyoxyethylene(23)Lauric Acid, also known by its trade name Brij™ 35, is a non-ionic surfactant composed of a hydrophilic polyethylene glycol (PEG) head and a hydrophobic lauryl ether tail.[6][7] Its amphiphilic nature enables it to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[1][8] These micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous media.[1][8][9] Non-ionic surfactants like Brij™ 35 are often preferred in pharmaceutical formulations due to their lower toxicity and higher biocompatibility compared to their ionic counterparts.[1][2]

This document will provide a comprehensive overview of the principles of micellar solubilization, detailed protocols for the preparation and characterization of drug-loaded Polyoxyethylene(23)Lauric Acid micelles, and insights into the critical parameters influencing this process.

Physicochemical Properties of Polyoxyethylene(23)Lauric Acid (Brij™ 35)

Understanding the physicochemical properties of the surfactant is paramount for successful formulation development.

PropertyValueReference
Molecular Formula C12H25(OCH2CH2)23OH[10]
Average Molecular Weight ~1198 g/mol [10]
Critical Micelle Concentration (CMC) ~0.09 mM[10][11]
Aggregation Number ~40[10][12]
Appearance White, waxy solid[10]
Melting Point ~40-45 °C[6]
Solubility Soluble in water[6]

Mechanism of Micellar Solubilization

The process of micellar solubilization is driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the Polyoxyethylene(23)Lauric Acid monomers cluster together to minimize their contact with water molecules, forming a stable, spherical micelle with a hydrophobic core. The hydrophilic polyethylene oxide chains form the outer shell, or corona, of the micelle, which interacts favorably with the surrounding water, ensuring the colloidal stability of the system.[8][9]

Hydrophobic drug molecules are partitioned into the hydrophobic core of the micelles, effectively being shielded from the aqueous environment.[4] The location of the drug within the micelle—whether in the core, the palisade layer, or at the core-corona interface—depends on its polarity.[4] This encapsulation significantly increases the overall solubility of the drug in the aqueous formulation.[3][5]

Caption: Formation of a drug-loaded micelle.

Experimental Protocols

Part 1: Preparation of Drug-Loaded Polyoxyethylene(23)Lauric Acid Micelles (Thin-Film Hydration Method)

This protocol describes a common and effective method for preparing drug-loaded micelles. The principle involves dissolving both the drug and the surfactant in a common organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film with an aqueous medium leads to the spontaneous self-assembly of drug-encapsulated micelles.[13]

Materials and Reagents:

  • Hydrophobic drug of interest

  • Polyoxyethylene(23)Lauric Acid (Brij™ 35)

  • Organic solvent (e.g., chloroform, methanol, or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm)

Step-by-Step Protocol:

  • Dissolution: Accurately weigh the desired amounts of the hydrophobic drug and Polyoxyethylene(23)Lauric Acid. The molar ratio of drug to surfactant should be optimized for each specific drug. A common starting point is a 1:10 to 1:50 drug-to-surfactant molar ratio. Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Causality Insight: The use of a common organic solvent ensures a homogenous mixture of the drug and surfactant at the molecular level, which is crucial for efficient drug encapsulation during the subsequent hydration step.

  • Film Formation: Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature slightly above the boiling point of the solvent. A thin, uniform film of the drug-surfactant mixture will form on the inner surface of the flask.

    • Causality Insight: Slow and controlled evaporation prevents the formation of large drug crystals and promotes an even distribution of the drug within the surfactant matrix, leading to higher encapsulation efficiency.

  • Hydration: Add the pre-warmed aqueous buffer to the flask containing the thin film. The volume of the buffer will determine the final concentration of the drug and surfactant.

  • Micelle Formation: Gently agitate the flask by hand or using a vortex mixer until the film is completely detached from the flask wall and a clear or slightly opalescent solution is formed. This process can be facilitated by gentle warming in a water bath (e.g., 37-40°C).

    • Causality Insight: Hydration above the critical micelle concentration and the transition temperature of the surfactant promotes the spontaneous self-assembly of the amphiphilic molecules into micelles, entrapping the hydrophobic drug within their cores.

  • Filtration: To remove any un-encapsulated drug aggregates or larger particles, filter the micellar solution through a 0.22 µm or 0.45 µm syringe filter.[13]

    • Self-Validation Check: A clear, transparent solution after filtration is a good qualitative indicator of successful micelle formation and drug solubilization. Any visible precipitate suggests incomplete solubilization.

Caption: Workflow for preparing drug-loaded micelles.

Part 2: Characterization of Drug-Loaded Micelles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug-loaded micelles.

A. Determination of Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution.[13][14]

Protocol:

  • Dilute a small aliquot of the filtered drug-loaded micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

  • Equilibrate the sample at a controlled temperature (e.g., 25°C) for a few minutes before measurement.[13]

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse and homogenous population of micelles.[15]

B. Determination of Drug Encapsulation Efficiency (EE) and Drug Loading (DL) by UV-Vis Spectroscopy

EE and DL are critical parameters that quantify the amount of drug successfully incorporated into the micelles.

Protocol:

  • Create a Calibration Curve: Prepare a series of standard solutions of the free drug in a suitable solvent (the same solvent used for extraction in step 3) at known concentrations. Measure the absorbance of each standard at the drug's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Separate Free Drug from Micelles: To determine the amount of encapsulated drug, the un-encapsulated drug must be separated. This can be achieved by methods such as dialysis or centrifugal ultrafiltration.

  • Quantify Encapsulated Drug: Disrupt the micelles containing the encapsulated drug by adding a suitable organic solvent (e.g., methanol, acetonitrile) to release the drug. Measure the absorbance of this solution and determine the concentration of the encapsulated drug using the previously established calibration curve.

  • Calculate EE and DL:

    • Encapsulation Efficiency (%EE): %EE = (Mass of drug in micelles / Total mass of drug used) x 100

    • Drug Loading (%DL): %DL = (Mass of drug in micelles / Total mass of drug and surfactant) x 100

Hypothetical Characterization Data:

FormulationDrug:Surfactant Ratio (molar)Z-Average Diameter (nm)PDI%EE%DL
F1 1:1015.2 ± 0.80.1585.37.8
F2 1:2518.5 ± 1.10.1292.13.5
F3 1:5022.1 ± 1.50.1895.61.9

Troubleshooting

IssuePossible CauseSuggested Solution
Low Encapsulation Efficiency - Drug precipitation during hydration.- Insufficient surfactant concentration.- Optimize the drug-to-surfactant ratio.- Ensure the surfactant concentration is well above its CMC.
High Polydispersity Index (PDI) - Presence of larger aggregates.- Non-uniform micelle formation.- Ensure complete removal of the organic solvent.- Optimize the hydration temperature and agitation method.- Filter the solution through a smaller pore size filter.
Drug Precipitation Over Time - Unstable micellar formulation.- Drug leakage from micelles.- Evaluate the long-term stability of the formulation at different storage conditions.- Consider using a polymeric surfactant for enhanced stability.

Conclusion

Polyoxyethylene(23)Lauric Acid is a versatile and effective non-ionic surfactant for the solubilization of hydrophobic drugs. By forming micelles in aqueous solutions, it can significantly enhance the apparent solubility and, consequently, the potential bioavailability of poorly water-soluble compounds. The protocols and insights provided in this application note offer a robust framework for researchers and formulation scientists to successfully develop and characterize drug-loaded micellar systems. Careful optimization of the formulation parameters and thorough characterization are crucial for ensuring the development of stable and effective drug delivery systems.

References

  • Akbas, H., Işcan, M., & Sidim, T. (n.d.). Critical micelle concentration (CMC) data for the Brij 35 (polyoxyethylene 23 lauryl ether)/sodium dodecyl sulfate (SDS) system without electrolyte. ResearchGate. [Link]

  • Almeida, A. J., & Souto, E. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]

  • Almeida, A. J., & Souto, E. (2005). Micellar solubilization of drugs. ResearchGate. [Link]

  • Beadell, C. (2022, June 2). How do micelles increase the solubility of hydrophobic molecules? ResearchGate. [Link]

  • Chen, Y.-J., & Chen, Y.-C. (2011). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. Molecules, 16(12), 10331-10341. [Link]

  • Irimia, A., et al. (2024). Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems. Pharmaceutics, 16(5), 599. [Link]

  • Li, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5092. [Link]

  • Sznitowska, M., & Kluk, A. (2006). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 7(1), E20. [Link]

  • Mandavi, R., Sar, S. K., & Rathore, N. (2008). Critical micelle concentration of surfactant, mixed –surfactant and polymer by different method at room temperature and its importance. Oriental Journal of Chemistry, 24(2), 559-564. [Link]

  • ResearchGate. (n.d.). Critical micelle concentrations of (A) Brij35 (B) Brij30 and (C) Brij56 series as a function of surface tension. Retrieved February 12, 2026, from [Link]

  • Singh, Y., et al. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 17(11), 2201. [Link]

  • Kolishetti, N., et al. (2010). MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS. Journal of controlled release : official journal of the Controlled Release Society, 146(2), 232-237. [Link]

  • Shah, S., et al. (2015). Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles. Journal of visualized experiments : JoVE, (102), 53061. [Link]

  • Xiong, W., et al. (2018). Dual-functional Brij-S20-modified nanocrystal formulation enhances the intestinal transport and oral bioavailability of berberine. International Journal of Nanomedicine, 13, 3691-3704. [Link]

  • Zhou, J., et al. (2019). Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. Pakistan Journal of Pharmaceutical Sciences, 32(2), 607-615. [Link]

  • G-Biosciences. (2019, June 28). Safety Data Sheet. [Link]

  • Mura, S., et al. (2024). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. Pharmaceutics, 16(7), 969. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • ResearchGate. (2023, September 4). (PDF) In-vitro release study of Racecadotril from granule sachets: influence of Brij-35. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Kumar, S., & Singh, S. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research, 11(8), 1149-1165. [Link]

  • Redox. (2022, December 9). Safety Data Sheet Polyoxyethylene Lauryl Ether. [Link]

  • ResearchGate. (2025, August 6). Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs | Request PDF. [Link]

  • LookChem. (n.d.). Cas 9002-92-0,Polyoxyethylene lauryl ether. Retrieved February 12, 2026, from [Link]

  • Wutzel, H., et al. (2023). A Versatile Brij-Linker for One-Step Preparation of Targeted Nanoparticles. Pharmaceutics, 15(5), 1404. [Link]

  • Willison, S. A., & Wania, F. (2001). Influence of the nonionic surfactant Brij 35 on the bioavailability of solid and sorbed dibenzofuran. Environmental science & technology, 35(10), 2006-2012. [Link]

  • University of Alberta. (2005, July 8). Micellar solubilization of drugs. [Link]

  • Wei, Z., et al. (2016). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. ACS nano, 10(10), 9115-9130. [Link]

Sources

Application

Application Note: Nanoemulsion Formulation with Polyoxyethylene(23) Lauric Acid

This Application Note provides a comprehensive technical guide for formulating nanoemulsions using Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate). Important Nomenclature Note: While often confused with Polyoxyethylene(...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for formulating nanoemulsions using Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate).

Important Nomenclature Note: While often confused with Polyoxyethylene(23) Lauryl Ether (Brij 35/Laureth-23), Polyoxyethylene(23) Lauric Acid is chemically distinct. It is a PEG-Ester (derived from Lauric Acid), whereas Brij 35 is a PEG-Ether (derived from Lauryl Alcohol). While both have similar Hydrophilic-Lipophilic Balance (HLB) values (~16.9–17.0), the Ester linkage in Polyoxyethylene(23) Lauric Acid makes it susceptible to hydrolysis at extreme pH, a critical factor for drug stability profiles.[1] This guide focuses on the specific properties of the Ester form as requested.

Introduction & Material Science

Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate) is a high-HLB, non-ionic surfactant used to stabilize Oil-in-Water (O/W) nanoemulsions.[1] Its large hydrophilic PEG headgroup (23 repeat units) provides robust steric stabilization , preventing droplet coalescence through spatial repulsion.[1]

Physico-Chemical Profile
PropertyValue / DescriptionImpact on Formulation
Chemical Structure PEG-23 Mono-ester of Lauric AcidEster bond allows biodegradability but requires pH 4–8 for stability.[1]
HLB Value ~16.9–17.0Highly hydrophilic; promotes O/W emulsions.[1] Requires a lipophilic co-surfactant for curvature tuning.[1]
CMC ~0.05 – 0.1 mM (Est.)Low Critical Micelle Concentration ensures efficiency but requires excess for interface coverage.[1]
Cloud Point > 100°C (typically)Suitable for heat sterilization (autoclaving) without phase separation.[1]
Solubility Soluble in water, ethanol; Dispersible in oilsMust be dissolved in the aqueous phase or heated into the oil phase.[1]

Formulation Strategy: The "HLB-Shift" Mechanism

Because PEG-23 Laurate is highly hydrophilic (HLB ~17), it cannot form a flexible interfacial film alone. It creates high curvature (micelles) rather than the low curvature required for emulsion droplets.[1] The Solution: You must pair it with a Low-HLB Co-surfactant (e.g., Span 80, Glyceryl Monooleate, or a medium-chain alcohol) to balance the interfacial film.[1]

Recommended Ratio (The "Golden Zone")[1]
  • Total Surfactant Load: 5% – 10% (w/w) of total formulation.[1]

  • Surfactant (PEG-23 Laurate) : Co-Surfactant Ratio: 3:1 to 5:1.

  • Oil Phase: Medium Chain Triglycerides (MCT) or Isopropyl Myristate (IPM).[1] Long-chain oils (e.g., Soybean oil) require higher energy to emulsify.[1]

Experimental Protocols

Protocol A: High-Energy Emulsification (Ultrasonication)

Best for: Rapid screening, robust stability, and formulations where specific particle size control (20–100 nm) is required.[1]

Materials:

  • Polyoxyethylene(23) Lauric Acid[2][3]

  • Co-surfactant (e.g., Pentanol or Span 80)[1]

  • Oil Phase (MCT)[1]

  • Milli-Q Water[1]

Step-by-Step Workflow:

  • Aqueous Phase Prep: Dissolve Polyoxyethylene(23) Lauric Acid in water.[1] Stir at 40°C until clear.

  • Oil Phase Prep: Dissolve the hydrophobic drug and Co-surfactant in the Oil phase.[1]

  • Pre-Emulsification: Slowly add the Oil phase to the Aqueous phase under magnetic stirring (500 RPM) to form a coarse "macro-emulsion" (milky white).

  • High-Energy Processing (Sonication):

    • Place the probe sonicator (e.g., 20 kHz) into the macro-emulsion.[1]

    • Cycle: 5 seconds ON / 5 seconds OFF (to prevent overheating).

    • Amplitude: 40% – 60%.[1]

    • Duration: 5 – 10 minutes total energy time.

    • Critical Control: Keep the sample in an ice bath. Temperature spikes >50°C can degrade the ester bond or cause Ostwald ripening.[1]

  • Characterization: Measure particle size immediately using Dynamic Light Scattering (DLS).[1]

Protocol B: Low-Energy Emulsification (Emulsion Inversion Point - EIP)

Best for: Heat-sensitive drugs, scale-up, and avoiding metal contamination from sonicators.[1]

Mechanism: This method utilizes the "Catastrophic Phase Inversion."[1] You start with the surfactant in the oil phase and slowly add water.[1][4] The system passes through a lamellar liquid crystalline phase (viscous) before breaking into nano-droplets.

Step-by-Step Workflow:

  • Oil/Surfactant Mix: Mix Oil, Polyoxyethylene(23) Lauric Acid, and Co-surfactant in a beaker.[1] Heat to 50°C to ensure the PEG-23 Laurate (often a solid/paste) is fully solubilized in the oil.

  • Titration (The Critical Step):

    • Place the beaker under constant magnetic stirring (approx. 700-1000 RPM).

    • Add water dropwise (rate: ~1 mL/min).

  • Observation:

    • Initial: Clear/Translucent (W/O microemulsion).[1]

    • Transition: The mixture will become extremely viscous and cloudy (bicontinuous phase).[1] Do not stop stirring.

    • Final: Sudden drop in viscosity and return to translucency/bluish tinge.[1] This is the O/W Nanoemulsion.

  • Quench: Once the inversion point is passed (usually at 60-70% water content), the remaining water can be added rapidly.[1]

Visualization of Formulation Logic

Diagram 1: High-Energy vs. Low-Energy Workflow

This diagram illustrates the divergent paths to achieving the same nano-structure.

G cluster_HighEnergy Protocol A: High Energy (Sonication) cluster_LowEnergy Protocol B: Low Energy (EIP) Start Raw Materials (Oil, PEG-23 Laurate, Water) HE_Step1 Coarse Mixing (Macro-emulsion) Start->HE_Step1 LE_Step1 Surfactant in Oil Phase Start->LE_Step1 HE_Step2 Cavitation Forces (Shear Stress) HE_Step1->HE_Step2 HE_Step3 Droplet Breakup HE_Step2->HE_Step3 Final Stable Nanoemulsion (20-100 nm) HE_Step3->Final LE_Step2 Water Titration (Phase Inversion) LE_Step1->LE_Step2 Slow H2O Addition LE_Step3 Spontaneous Curvature Change LE_Step2->LE_Step3 Viscosity Drop LE_Step3->Final

Caption: Comparison of cavitation-driven (High Energy) vs. chemical potential-driven (Low Energy) pathways.

Diagram 2: Steric Stabilization Mechanism

Understanding why PEG-23 Laurate works: The "Brush" effect.

G cluster_Interface Interfacial Film OilDroplet Oil Core (Drug) Head1 PEG-23 Head Water Aqueous Phase Head1->Water Steric Repulsion Head2 PEG-23 Head Head3 PEG-23 Head Tail1 Lauryl Tail Tail1->OilDroplet Tail1->Head1 Tail2 Lauryl Tail Tail2->OilDroplet Tail2->Head2 Tail3 Lauryl Tail Tail3->OilDroplet Tail3->Head3

Caption: The PEG-23 chains extend into the water, forming a hydrated 'brush' layer that physically blocks droplet aggregation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ostwald Ripening Small droplets dissolve and redeposit onto larger ones. Common with Lauryl (C12) chains due to slight water solubility of the oil/surfactant.[1]Add an "Ostwald Ripening Inhibitor": Incorporate 1-5% of a highly insoluble long-chain oil (e.g., Corn Oil, Squalene) to the oil phase.[1]
Phase Separation (Creaming) Insufficient steric barrier or density mismatch.[1]Increase PEG-23 Laurate concentration or add a viscosity modifier (e.g., Xanthan Gum) to the continuous phase.[1]
Hydrolysis pH of the final formulation is too high (>8) or too low (<4).Buffer the aqueous phase to pH 5.5–6.[1]5. If broad pH stability is needed, switch to the Ether analog (Brij 35).[1]
Cloudiness after dilution The system is a microemulsion (thermodynamically stable) that shifted equilibrium, or a coarse emulsion.[1]If using Protocol B, ensure you passed the "inversion point."[1] If Protocol A, increase sonication energy.[1]

References

  • Chemical Identity & Properties

    • Polyoxyethylene (23) Lauric Acid CAS 202408-13-7.[1] ChemicalBook. Link

    • Distinction from Brij 35 (Ether): Sigma-Aldrich Product Sheet for Brij L23. Link

  • Formulation Methodologies

    • McClements, D. J. (2011). Nanoemulsions: Principles, Properties, and Applications. Soft Matter. (Discusses High vs Low Energy methods).
    • Solans, C., & Solé, I. (2012).[1] Nano-emulsions: Formation by low-energy methods. Current Opinion in Colloid & Interface Science. Link[1]

  • Surfactant Selection & HLB

    • Griffin, W. C. (1949).[1] Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists.[1] (Foundational text for HLB 16.9 selection).

Sources

Method

Use of Polyoxyethylene(23)LauricAcid in HPLC mobile phases

Application Note: Micellar Liquid Chromatography (MLC) using Polyoxyethylene(23) Lauryl Ether (Brij-35) [1] Part 1: Executive Summary & Chemical Identity Subject: Implementation of Polyoxyethylene(23) Lauryl Ether (Brij-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Micellar Liquid Chromatography (MLC) using Polyoxyethylene(23) Lauryl Ether (Brij-35) [1]

Part 1: Executive Summary & Chemical Identity

Subject: Implementation of Polyoxyethylene(23) Lauryl Ether (Brij-35) as a Mobile Phase Modifier in HPLC. Primary Application: Direct injection bioanalysis (plasma/urine), "Green" chromatography, and separation of diverse polarity compounds.[2] Chemical Nomenclature Clarification: While the term "Polyoxyethylene(23) Lauric Acid" implies an ester linkage, the standard surfactant used in High-Performance Liquid Chromatography (HPLC) for these applications is Polyoxyethylene(23) Lauryl Ether (commonly known as Brij-35 or Brij L23, CAS: 9002-92-0). The ether linkage provides the necessary hydrolytic stability across the pH 2–8 range typically required in drug development, whereas ester derivatives (PEG-laurates) are susceptible to hydrolysis in acidic mobile phases. This guide focuses on the stable Ether form (Brij-35) as the industry standard for Micellar Liquid Chromatography (MLC).

Part 2: Scientific Foundation & Mechanism[3]

The Micellar Liquid Chromatography (MLC) Principle

Unlike traditional Reversed-Phase HPLC (RP-HPLC) which relies on a hydro-organic binary system, MLC uses an aqueous solution of surfactant above its Critical Micelle Concentration (CMC).[3] Brij-35 is a non-ionic surfactant with a CMC of ~0.1 mM (0.01% w/v), making it ideal for HPLC.

The Three-Phase Equilibrium Model: In MLC, separation is governed by the partitioning of the analyte into three distinct environments:

  • Bulk Aqueous Phase: The mobile phase containing free surfactant monomers.

  • Micellar Pseudophase: The hydrophobic core of the Brij-35 micelles moving through the column.

  • Surfactant-Modified Stationary Phase: The C18/C8 column surface becomes coated with surfactant monomers, creating a dynamic, semi-permanent stationary phase that allows for unique selectivity (steric and polar interactions).

Mechanism Visualization

MLC_Mechanism cluster_separation Separation Equilibrium (Armstrong Model) Analyte Analyte (Drug) Bulk 1. Bulk Aqueous Phase (Free Monomers) Analyte->Bulk Injection Micelle 2. Micellar Pseudophase (Mobile Hydrophobic Core) Bulk->Micelle Micellar Partitioning (Kwm) Stationary 3. Modified Stationary Phase (Surfactant-Coated C18) Bulk->Stationary Hydrophobic Adsorption (Kws) Micelle->Bulk Release Detection UV/Fluorescence Detection Micelle->Detection Elution Stationary->Bulk Desorption Stationary->Detection Elution

Caption: The Armstrong Three-Phase Model illustrating the dynamic partitioning of analytes between the bulk solvent, mobile micelles, and the surfactant-coated stationary phase.

Part 3: Experimental Protocol

Reagents & Mobile Phase Preparation

Objective: Prepare a stable 0.1 M Brij-35 micellar mobile phase.

ReagentSpecificationConcentration (Typical)Function
Brij-35 Polyoxyethylene(23) Lauryl Ether (Proteomics Grade)0.05 M – 0.15 MMicelle formation; Solubilizer.
Buffer Phosphate or Citrate10–50 mM (pH 3.0–7.0)pH control; suppresses ionization of acidic drugs.
Modifier 1-Propanol or 1-Butanol2% – 10% (v/v)Adjusts elution strength (efficiency enhancer).
Water HPLC Grade (Milli-Q)BalanceBulk solvent.

Step-by-Step Preparation:

  • Dissolution: Weigh the required amount of Brij-35 (e.g., 12.0 g for 100 mL of 0.1 M solution). Add ~80% of the final volume of HPLC-grade water.

  • Mixing: Stir gently at room temperature. Brij-35 is highly soluble; heating is rarely needed but can be warmed to 30°C if dissolution is slow. Avoid vigorous shaking to prevent foaming.

  • Buffering: Add the buffer salts (e.g.,

    
    ) and adjust pH using Phosphoric Acid (
    
    
    
    ) or NaOH.
  • Organic Modifier: Add the organic alcohol (if using) after the surfactant is dissolved to prevent precipitation.

  • Filtration: Filter through a 0.45 µm Nylon or PES membrane . Note: Do not use regenerated cellulose if compatibility is unchecked, though generally safe for neutral surfactants.

  • Degassing: Sonicate for 5 minutes. (Micellar solutions hold gas; thorough degassing is critical to prevent pump cavitation).

Column Selection & Conditioning
  • Column Type: C18 or C8 (150 mm x 4.6 mm, 5 µm).

  • Guard Column: Mandatory. The surfactant permanently modifies the phase; a guard column protects the main column from irreversible contamination if the method fails.

Conditioning Protocol (The "Coating" Step):

  • Flush: Rinse column with 100% Water (10 column volumes).

  • Coat: Pump the Micellar Mobile Phase at 1.0 mL/min.

  • Equilibrate: Monitor the baseline. Brij-35 requires significant equilibration time (approx. 30–60 minutes) for the surfactant to reach adsorption equilibrium with the stationary phase.

  • Verification: Inject a standard (e.g., caffeine) repeatedly until retention time varies by <1%.

Direct Bio-Fluid Injection Workflow

One of the most powerful applications of Brij-35 is the ability to inject plasma or urine directly without protein precipitation.

Direct_Injection cluster_elution Elution Order Sample Biological Sample (Plasma/Urine) Filter 0.2 µm Syringe Filter Sample->Filter Injector HPLC Injector (Direct Injection) Filter->Injector Column Brij-35 Modified Column (Proteome Exclusion) Injector->Column Proteins Proteins/Endogenous (Elute in Void Volume) Column->Proteins No Interaction (Solubilized by Micelles) Drugs Target Drugs (Retained & Separated) Column->Drugs Partitioning

Caption: Workflow for direct injection of biological fluids. Brij-35 micelles solubilize proteins, preventing precipitation and allowing them to elute in the void volume while small molecules are retained.

Part 4: Applications & Data Analysis

Application: Simultaneous Separation of Hydrophilic and Hydrophobic Drugs

Brij-35 modifies the stationary phase to be less hydrophobic than pure C18, allowing for the retention of polar compounds while still separating non-polar ones.

Analyte ClassExampleRetention Behavior in Brij-35 MLC
Hydrophobic CarbamazepineRetained by micellar partitioning; elution controlled by micelle concentration.
Hydrophilic AtenololRetained by interaction with the surfactant-coated stationary phase (silanol interaction).
Proteins AlbuminUnretained . Elutes at

(Void Volume).
Advantages over SDS (Anionic Surfactant)[5]
  • pH Stability: Brij-35 is non-ionic, allowing operation at acidic pH (2.5) without precipitation, unlike SDS which can precipitate with potassium ions or at very low temperatures.

  • UV Compatibility: Brij-35 has negligible UV absorbance above 210 nm, offering lower background noise compared to aromatic surfactants (e.g., Triton X-100).

Part 5: Troubleshooting & Maintenance

IssueProbable CauseSolution
High Backpressure Viscosity of micellar solution.[3]Increase column temperature to 40°C. Do not exceed 50°C (Cloud Point of Brij-35 is ~100°C, but column stability limits apply).
Noisy Baseline Incomplete degassing or high background absorbance.Degas thoroughly. Ensure detection wavelength is >210 nm.
Retention Drift Temperature fluctuation or incomplete column coating.Use a column oven (critical for MLC). Ensure 60 min equilibration.
Column Cleaning Surfactant strongly adsorbed.Dedicated Column: It is recommended to dedicate a column to MLC. To strip surfactant: Flush with 100% Water (20 vol) -> 100% Methanol (20 vol) -> Isopropanol.

References

  • Green Chemistry (RSC) . "Reversed-phase liquid chromatography with mixed micellar mobile phases of Brij-35 and sodium dodecyl sulphate". Royal Society of Chemistry.

  • National Institutes of Health (PubMed) . "Isocratic and gradient elution in micellar liquid chromatography with Brij-35". Journal of Separation Science.

  • SciSpace . "Selectivity of Brij-35 in Micellar Liquid Chromatographic Separation of Positional Isomers". Chromatography Research International.[4]

  • Thermo Fisher Scientific . "Characterization of Brij 35 Surfactant by HPLC-CAD". AppsLab Library.

  • Sigma-Aldrich . "Polyoxyethylene(23) lauryl ether (Brij 35) Product Information". Merck KGaA.

Sources

Application

Application Notes and Protocols for the Synthesis of Porous Hydrogels Utilizing Polyoxyethylene(23) Lauryl Ether (Brij 35) as a Pore-Forming Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Hydrogels are a cornerstone of advanced drug delivery systems and tissue engineering, prized for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hydrogels are a cornerstone of advanced drug delivery systems and tissue engineering, prized for their biocompatibility and high water content.[1] The precise control over their microarchitecture is paramount to modulating their mechanical properties and release kinetics of encapsulated therapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis of porous hydrogels, with a specific focus on the use of Polyoxyethylene(23) lauryl ether, commercially known as Brij 35, as a non-ionic surfactant and porogen. The causality behind experimental choices, self-validating protocols, and in-depth characterization techniques are detailed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Porous Hydrogels and the Role of Brij 35

Conventional hydrogels, while effective, can exhibit diffusion-limited release of therapeutic agents. The introduction of a porous architecture within the hydrogel matrix can significantly enhance drug loading and modulate release profiles.[2] This is achieved by increasing the surface area available for drug diffusion and by providing channels for convective transport.

Polyoxyethylene(23) lauryl ether (Brij 35) is a non-ionic surfactant widely employed in biochemical and pharmaceutical applications.[3] In the context of hydrogel synthesis, Brij 35 serves as a "templating" agent. Above its critical micelle concentration (CMC) in the pre-polymerization solution, Brij 35 molecules self-assemble into spherical micelles. During polymerization, the hydrogel network forms around these micelles. Subsequent removal of the surfactant leaves behind a network of interconnected pores, creating a "micelle-templated" porous hydrogel.[1][4] The size and distribution of these pores can be tuned by varying the concentration of Brij 35.

This application note will focus on the synthesis of a poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel, a widely used and biocompatible polymer, with a porous structure induced by Brij 35.

Materials and Methods

Materials
MaterialSupplierGradePurpose
2-hydroxyethyl methacrylate (HEMA)Sigma-Aldrich≥99%Monomer
Ethylene glycol dimethacrylate (EGDMA)Sigma-Aldrich98%Crosslinking agent
Ammonium persulfate (APS)Sigma-Aldrich≥98%Initiator
N,N,N',N'-tetramethylethylenediamine (TEMED)Sigma-Aldrich≥99%Accelerator
Polyoxyethylene(23) lauryl ether (Brij 35)Sigma-Aldrich-Porogen (Pore-forming agent)
Phosphate-buffered saline (PBS)GibcopH 7.4Swelling and release studies
Deionized (DI) waterIn-house-Solvent
Equipment
  • Magnetic stirrer and stir bars

  • Vortex mixer

  • UV crosslinker (365 nm) or water bath

  • Scanning Electron Microscope (SEM)

  • Rheometer

  • UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Synthesis of Porous p(HEMA) Hydrogel using Brij 35

This protocol details the synthesis of a porous p(HEMA) hydrogel via free-radical polymerization, using Brij 35 as a porogen.

Step-by-Step Methodology:

  • Preparation of the Pre-polymerization Solution:

    • In a clean glass vial, combine 2-hydroxyethyl methacrylate (HEMA) as the monomer and ethylene glycol dimethacrylate (EGDMA) as the crosslinking agent. A typical molar ratio of HEMA to EGDMA is 100:1 to 50:1 to achieve a flexible hydrogel.

    • Add the desired amount of Polyoxyethylene(23) lauryl ether (Brij 35). The concentration of Brij 35 will directly influence the porosity of the final hydrogel. We recommend starting with a concentration series (e.g., 1%, 5%, and 10% w/v relative to the total monomer weight).

    • Add deionized water to the mixture to achieve the desired monomer concentration (e.g., 50% v/v).

    • Stir the solution vigorously using a magnetic stirrer until the Brij 35 is completely dissolved and a homogenous, slightly viscous solution is formed. This step is critical for the uniform formation of micelles.

  • Initiation of Polymerization:

    • To initiate the free-radical polymerization, add the initiator, ammonium persulfate (APS), to the pre-polymerization solution. A typical concentration is 0.5% (w/v) relative to the monomer weight.

    • Immediately after adding the APS, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution. The volume of TEMED is typically 0.2% (v/v) of the total solution volume. TEMED accelerates the decomposition of APS to generate free radicals.

    • Vortex the solution for 10-15 seconds to ensure rapid and uniform mixing of the initiator and accelerator.

  • Casting and Curing:

    • Quickly pipette the polymerization mixture into a mold of the desired shape and size (e.g., between two glass plates with a spacer for a thin film, or into a cylindrical mold).

    • Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid hydrogel is formed. Alternatively, for photopolymerization, a photoinitiator such as Irgacure 2959 can be used, followed by exposure to UV light (365 nm) for 10-15 minutes.[5]

  • Purification and Pore Formation:

    • Once the hydrogel is fully cured, carefully remove it from the mold.

    • To remove unreacted monomers, initiator, and the Brij 35 template, immerse the hydrogel in a large volume of deionized water.

    • Change the water every 12 hours for 3-4 days. This washing step is crucial for creating the porous structure as the Brij 35 micelles are leached out, leaving behind voids.[2]

  • Lyophilization (Optional):

    • For long-term storage or for certain characterization techniques like SEM, the purified hydrogel can be flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) for 24-48 hours to remove all water while preserving the porous structure.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_prep Pre-polymerization Solution Preparation cluster_poly Polymerization cluster_post Post-Synthesis Processing Monomer HEMA Monomer Mixing Vigorous Mixing Monomer->Mixing Crosslinker EGDMA Crosslinker Crosslinker->Mixing Porogen Brij 35 (Porogen) Porogen->Mixing Solvent DI Water Solvent->Mixing Initiator APS (Initiator) Mixing->Initiator Homogenous Solution Accelerator TEMED (Accelerator) Initiator->Accelerator Casting Casting in Mold Accelerator->Casting Curing Curing (Room Temp or UV) Casting->Curing Purification Purification in DI Water Curing->Purification Solid Hydrogel Removal Removal of Brij 35 Purification->Removal Porous_Hydrogel Final Porous Hydrogel Removal->Porous_Hydrogel

Caption: Workflow for the synthesis of porous p(HEMA) hydrogels using Brij 35.

Characterization of Porous Hydrogels

A thorough characterization of the synthesized hydrogels is essential to validate their structure and properties.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is the primary technique to visualize the porous microarchitecture of the hydrogel.

Protocol:

  • Lyophilize the purified hydrogel sample as described in Protocol 3.1, step 5.

  • Fracture the lyophilized hydrogel to expose a cross-section.

  • Mount the fractured sample on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.

  • Image the cross-section under the SEM at various magnifications to observe the pore structure, size, and interconnectivity.

Swelling Behavior

The swelling ratio provides insight into the hydrogel's water absorption capacity, which is influenced by its porosity.

Protocol:

  • Weigh the lyophilized hydrogel sample (dry weight, Wd).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (wet weight, Ww).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the following equation:

    ESR (%) = [(Ww - Wd) / Wd] x 100

Mechanical Properties: Rheology

Rheological analysis is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Protocol:

  • Use a rheometer with a parallel plate geometry.

  • Place a swollen hydrogel sample of a defined thickness on the lower plate.

  • Lower the upper plate to make contact with the hydrogel.

  • Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine G' and G'' as a function of frequency. An increase in porosity is generally expected to decrease the mechanical strength of the hydrogel.

Application: Controlled Drug Delivery

The porous structure of Brij 35-templated hydrogels makes them excellent candidates for controlled drug delivery systems.[6] The increased surface area allows for higher drug loading, and the interconnected pores facilitate a more sustained release.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol describes how to load a model drug into the porous hydrogel and measure its release profile.

Step-by-Step Methodology:

  • Drug Loading:

    • Prepare a stock solution of a model drug (e.g., a small molecule like ibuprofen or a larger molecule like bovine serum albumin) in a suitable solvent (e.g., PBS).

    • Immerse a pre-weighed lyophilized porous hydrogel in the drug solution.

    • Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature with gentle agitation to ensure maximum and uniform drug loading.

  • Quantification of Drug Loading:

    • After the loading period, remove the hydrogel from the drug solution.

    • Measure the concentration of the remaining drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel into a known volume of fresh PBS (pH 7.4) at 37°C in a shaking incubator.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the concentration of the released drug in the collected aliquots using the same analytical technique as in step 2.

    • Calculate the cumulative percentage of drug released over time.

Visualization of Drug Release Mechanism

Drug_Release cluster_hydrogel Porous Hydrogel Matrix cluster_drug Drug Molecules cluster_release Release Medium (PBS) Pore1 Pore Pore1->Release_Point Diffusion Pore2 Pore Pore2->Release_Point Diffusion Pore3 Pore Matrix p(HEMA) Network Matrix->Release_Point Slower Diffusion Drug1 Drug2 Drug3 Drug4 Drug5 Drug6

Caption: Drug release from a porous hydrogel via diffusion through interconnected pores.

Conclusion

The use of Polyoxyethylene(23) lauryl ether (Brij 35) as a porogen provides a straightforward and effective method for fabricating hydrogels with a controlled porous architecture. This application note has provided detailed protocols for the synthesis of porous p(HEMA) hydrogels, their characterization, and their application in controlled drug delivery. By understanding the principles outlined herein, researchers can tailor the properties of these advanced biomaterials for a wide range of applications in drug development and regenerative medicine.

References

  • Designing Stable Macroporous Hydrogels: Effects of Single and Dual Surfactant Systems on Porous Architecture, Absorption Capacity, and Mechanical Strength.
  • Fabrication and characterization of novel macroporous hydrogels based on the polymerizable surfactant AAc-Span80 and their enhanced drug-delivery capacity. PMC. (2022).
  • Hydrogel Formation with Enzyme-Responsive Cyclic Peptides. PMC.
  • Preparation and characterization of superporous hydrogel based on different polymers.
  • Designing Stable Macroporous Hydrogels: Effects of Single and Dual Surfactant Systems on Porous Architecture, Absorption Capacit. (2025).
  • Fabrication and characterization of novel macroporous hydrogels based on the polymerizable surfactant AAc-Span80 and their enhanced drug-delivery capacity. RSC Publishing.
  • Templ
  • Porogens in the Preparation of Microporous Hydrogels Based on Poly(ethylene Oxides). PubMed.
  • Micelle-Laden Hydrogel Microparticles for the Removal of Hydrophobic Micropollutants from W
  • Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering. PMC.
  • Micelle-Containing Hydrogels and Their Applications in Biomedical Research. PMC. (2024).
  • Porous alginate hydrogels: synthetic methods for tailoring the porous texture.
  • Porous Superabsorbent Hydrogel Composites: Synthesis, Morphology and Swelling Rate | Request PDF.
  • Aggregation and transport of Brij surfactants in hydroxyethyl methacryl
  • Preparation and characterization of a highly porous, rigid cellulose-based hydrogel for biomedical and biotechnological applications. New Journal of Chemistry (RSC Publishing).
  • Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance. Shoichet Lab - University of Toronto.
  • Biodegradable pH-responsive hydrogels for controlled dual-drug release. Edinburgh Research Explorer.
  • Hydrogels based on poly(2-hydroxyethyl methacryl
  • Hydrogel drug delivery system with predictable and tunable drug release and degradation r
  • Novel Gemini Surfactant for Binding Eu(III)
  • Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathem
  • Porous poly(2-hydroxyethyl methacrylate) hydrogels synthesized within high internal phase emulsions.
  • Comb-like surfactants combining side polyethylene glycol and polyelectrolyte branches for template synthesis of functional maghe. PUBDB.
  • Biodegradable pH-responsive hydrogels for controlled dual-drug release. RSC Publishing.
  • Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. (2025).
  • Current Understanding of Hydrogel for Drug Release and Tissue Engineering. PMC. (2022).
  • "Preparation of Hydrogel Substrates with Tunable Mechanical Properties". In: Current Protocols in Cell Biology. (2010).
  • Rapid Preparation of Superabsorbent Self-Healing Hydrogels by Frontal Polymeriz
  • Hydrogel Templates for Rapid Manufacturing of Bioactive Fibers and 3D Constructs | Annabi Lab. (2015).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Polyoxyethylene(23) Lauric Acid Solubility in Cold Buffers

Welcome to the technical support center for Polyoxyethylene(23) Lauric Acid, a versatile non-ionic surfactant widely known by its trade name, Brij™ L23 (formerly Brij™ 35). This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Polyoxyethylene(23) Lauric Acid, a versatile non-ionic surfactant widely known by its trade name, Brij™ L23 (formerly Brij™ 35). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of this surfactant, particularly in cold buffer systems (e.g., 2-8°C). As a high Hydrophile-Lipophile Balance (HLB) surfactant, it is an excellent emulsifier and solubilizing agent, crucial for various applications from pharmaceutical formulations to protein biochemistry.[1][2][3] However, its behavior at low temperatures can be counterintuitive, leading to common issues like cloudiness, precipitation, or gelling.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific challenges. Our goal is to equip you with the scientific principles and practical protocols necessary to ensure your experiments are successful and your formulations remain stable.

Frequently Asked Questions (FAQs)

Q1: What is Polyoxyethylene(23) Lauric Acid and why is it used?

Polyoxyethylene(23) Lauric Acid, also known as Brij L23 or Polidocanol, is a non-ionic surfactant.[4] Its structure consists of a hydrophobic 12-carbon lauryl alcohol tail and a hydrophilic head made of 23 repeating polyoxyethylene units. This structure makes it highly effective at forming micelles that can encapsulate and solubilize poorly soluble compounds, such as active pharmaceutical ingredients (APIs), and stabilize emulsions.[1][5] It is widely used in pharmaceutical formulations, cosmetics, and as a detergent in biochemical assays for solubilizing membrane proteins.[2][5]

Q2: Why does the solubility of this surfactant decrease in the cold? This seems opposite to most solutes.

This is a hallmark behavior of many polyoxyethylene-type non-ionic surfactants. The solubility is largely dependent on the hydrogen bonding between the oxygen atoms in the hydrophilic ethylene oxide chains and water molecules. As the temperature decreases, the interaction between the surfactant's hydrophobic alkyl chain and water becomes less favorable, which can promote aggregation and reduce solubility.[6] Conversely, as temperature increases, the hydrogen bonds between the ethylene oxide chains and water weaken, making the surfactant effectively more hydrophobic and eventually leading to phase separation at a temperature known as the "cloud point".[6][7][8]

Q3: What is the "cloud point" and how is it relevant to my cold buffer issue?

The cloud point is the temperature at which a non-ionic surfactant solution becomes visibly cloudy as it phase-separates into a surfactant-rich and a surfactant-lean phase.[7] This happens at elevated temperatures (for Brij L23, the cloud point is typically at or above 100°C) when the hydrophilic chains dehydrate.[4][9] While you are working at cold temperatures, far below the cloud point, the underlying principle of temperature-dependent hydration is still at play. The decrease in solubility at cold temperatures is related to the thermodynamics of micellization and hydration, which are distinct from, but related to, the cloud point phenomenon.[6][8]

Q4: Can I just heat the buffer to dissolve the surfactant and then cool it down?

Yes, this is often a recommended starting point. Gently warming the solution can significantly aid initial dissolution.[10][11] However, if the concentration of the surfactant or other components (like salts) is too high, the surfactant may precipitate or form a gel upon cooling and storage at the target low temperature.[12] This guide provides protocols to create solutions that remain stable in the cold.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing diagnostic workflows and corrective actions.

Problem 1: My Brij L23 solution is cloudy or hazy immediately after preparation or upon cooling to 4°C.

This is the most common issue and can stem from several factors.

Possible Cause A: Surfactant concentration exceeds its solubility limit at low temperature.

  • Explanation: Every compound has a temperature-dependent solubility limit. While Brij L23 is water-soluble, its solubility decreases at lower temperatures.[6] The concentration you are attempting may be too high for the cold buffer conditions.

  • Solution Workflow:

    • Verify Maximum Solubility: Consult the manufacturer's technical data sheet for solubility information. Note that reported values are often for pure water at room temperature.[13][14]

    • Prepare a Saturated Solution: Start by preparing a more dilute solution and incrementally increase the concentration to determine the practical solubility limit in your specific cold buffer.

    • Work with a Stock Solution: Prepare a more concentrated stock solution (e.g., 10-30% w/v) in water, which may require gentle warming to fully dissolve, and then dilute it to the final working concentration in your cold buffer.[4]

Possible Cause B: High salt concentration in the buffer is causing a "salting-out" effect.

  • Explanation: High concentrations of salts (e.g., >1M NaCl, or high concentrations of phosphate or sulfate salts) can decrease the solubility of non-ionic surfactants.[15][16] The salt ions compete for water molecules, effectively dehydrating the hydrophilic polyoxyethylene chains of the surfactant and causing it to aggregate and precipitate.[16][17] This effect is often more pronounced at lower temperatures.

  • Solution Workflow:

    • Evaluate Buffer Composition: Identify the salts and their concentrations in your buffer. Salts with ions of high charge density (like sulfates and phosphates) are more effective at salting-out than salts with ions of low charge density (like chlorides).[18]

    • Test Lower Ionic Strength: Prepare your formulation with a lower salt concentration and observe if solubility improves. Determine the minimum salt concentration required for your experiment's integrity.

    • Change the Salt Type: If possible, substitute the salt with one that has a lower salting-out potential. For example, switch from a sulfate-based buffer to a chloride-based one.

dot

cluster_0 Troubleshooting Cloudy Solution A Cloudy Solution at 4°C B Check Surfactant Concentration A->B C Is concentration too high for cold temperature? B->C D Reduce Concentration or Use Dilution from Stock C->D Yes E Check Buffer Ionic Strength C->E No H Solution Clear D->H F Is salt concentration high (>0.5M)? E->F G Lower Salt Concentration or Change Salt Type F->G Yes I Issue Persists: Consider pH or other excipients F->I No G->H

Caption: Workflow for diagnosing cloudy Brij L23 solutions.

Problem 2: The surfactant solution is initially clear but forms a precipitate or gel upon storage in the cold.
  • Explanation: This indicates that the solution is likely supersaturated or thermodynamically unstable at the storage temperature. The precipitation or gelling process may have slow kinetics, becoming apparent only after several hours or days.

  • Solution Workflow:

    • Re-evaluate Solubility Limit: The concentration is likely just above the long-term stability threshold. Refer to the steps in Problem 1A to find a more stable concentration.

    • Consider pH: Ensure the buffer pH is within the stable range for Brij L23, which is typically between 5.5 and 7.5.[13][14] Extreme pH values can potentially affect the stability of the polyoxyethylene chains over time, although they are generally resistant to hydrolysis.

    • Investigate Co-solvents: If the formulation allows, adding a small percentage (e.g., 1-5%) of a co-solvent like propylene glycol or ethanol can improve the long-term stability of the surfactant in the cold. Always verify co-solvent compatibility with your downstream application.

Experimental Protocols

Protocol 1: Recommended Method for Preparing a Stable Brij L23 Solution for Cold Use

This protocol is designed to maximize solubility and stability by starting with a warmed, concentrated stock solution.

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of Brij L23 (solid waxy pellets or paste).[13][19]

    • Add it to a volume of high-purity water (e.g., Milli-Q®) to make a 10% or 30% (w/v) solution.[4]

    • Place the container in a water bath set to 40-50°C. Caution: Do not exceed 60°C.[4]

    • Stir gently with a magnetic stir bar until the solution is completely clear and homogenous. This may take 15-30 minutes.

    • Allow the stock solution to cool to room temperature. It should remain clear.

  • Prepare the Final Buffer:

    • Prepare your target buffer at 2X the final desired concentration.

    • Chill the 2X buffer to room temperature or your target cold temperature.

  • Final Dilution:

    • Slowly add the required volume of the room-temperature Brij L23 stock solution to an equal volume of the 2X cold buffer while stirring.

    • This stepwise dilution helps prevent localized high concentrations that could precipitate in the cold.[10]

    • The final solution should be at 1X buffer concentration and the desired final Brij L23 concentration.

    • Store the final solution at the target cold temperature (e.g., 4°C).

Protocol 2: Evaluating the Impact of Ionic Strength ("Salting-Out")

This experiment helps determine if high salt concentration is the cause of your solubility issues.

  • Prepare Buffers of Varying Ionic Strength:

    • Prepare several small batches of your buffer system where only the salt concentration is varied. For example, if your standard buffer is 50 mM Tris, 500 mM NaCl, pH 7.4, prepare additional versions with 250 mM, 150 mM, and 50 mM NaCl.

  • Test Surfactant Solubility:

    • Using the method from Protocol 1, prepare your target concentration of Brij L23 in each of the different salt concentration buffers.

    • After preparation, store all solutions at 4°C.

  • Observation:

    • Visually inspect the solutions for clarity, cloudiness, or precipitation after 1 hour, 24 hours, and 48 hours.

    • The results will indicate the maximum salt concentration your Brij L23 solution can tolerate at cold temperatures.

dot

cluster_1 Salting-Out Effect on Surfactant Hydration A Brij L23 Molecule (Hydrophilic Head) B Water Molecules Hydrating Surfactant A->B In Low Salt Buffer E Dehydrated Surfactant (Precipitates) A->E leads to D Water Molecules Now Hydrating Salt Ions C High Concentration of Salt Ions (e.g., Na+, Cl-) C->D In High Salt Buffer

Caption: High salt concentrations reduce surfactant hydration.

Data Summary

Table 1: Physicochemical Properties of Polyoxyethylene(23) Lauric Acid (Brij™ L23)

PropertyValueSource
CAS Number 9002-92-0[2]
Molecular Formula C58H118O24[2]
Average Mol. Weight ~1199.57 g/mol [2]
Appearance White waxy solid or pellets[13][19]
HLB Value 16.9[3]
Critical Micelle Conc. (CMC) ~91 µM[4]
Cloud Point ≥100 °C in water[4][9]
pH Stability Range 5.5 - 7.5[13][14]

References

  • Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. ACS Omega. Available at: [Link]

  • Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling. bioRxiv. Available at: [Link]

  • Evaluation the thermodynamic behavior of nonionic polyoxyethylene surfactants against temperature changes. ResearchGate. Available at: [Link]

  • The Effect of Temperature on the Adsorption of a Nonionic Surfactant on a PMMA Latex. ResearchGate. Available at: [Link]

  • Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. ACS Publications. Available at: [Link]

  • The Effect of Nonionic Surfactant Brij 35 on Solubility and Acid–Base Equilibria of Verapamil. ACS Publications. Available at: [Link]

  • Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). ResearchGate. Available at: [Link]

  • Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations. PubMed. Available at: [Link]

  • The Effect of Nonionic Surfactant Brij 35 on Solubility and Acid–Base Equilibria of Verapamil. ResearchGate. Available at: [Link]

  • Brij L23. ChemBK. Available at: [Link]

  • Polyoxyethylene lauryl ether CAS#: 9002-92-0. ChemWhat. Available at: [Link]

  • Salting Out. Chemistry LibreTexts. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Kinam Park. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • LAURETH 23. Ataman Kimya. Available at: [Link]

  • BRIJ 35 (MAIN COMPONENT). Loba Chemie. Available at: [Link]

  • Polyoxyethylene (23) Lauryl Ether. Pharmaffiliates. Available at: [Link]

  • Polyoxyethylene lauryl ether CAS#: 9002-92-0. Chemsrc. Available at: [Link]

  • Brij™ L23. Croda Agriculture. Available at: [Link]

  • Brij L23. Croda Industrial Specialties. Available at: [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Micellar Solvent Accessibility of Esterified Polyoxyethylene Chains as Crucial Element of Polysorbate Oxidation. PMC. Available at: [Link]

  • How can I deal with lysis buffer at cold temperatures when the sodium precipitates?. ResearchGate. Available at: [Link]

  • Solubilities of Lauric Acid in n-Hexane, Acetone, Propanol, 2-Propanol, 1-Bromopropane, and Trichloroethylene from (279.0 to 315.3) K. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Polyoxyethylene(23) Lauryl Ether for Enzyme Stability

Status: Active Ticket ID: OPT-POE23-STAB Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Introduction Welcome to the technical support hub for Polyoxyethylene(23) lauryl ether (synonyms: Brij-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OPT-POE23-STAB Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction

Welcome to the technical support hub for Polyoxyethylene(23) lauryl ether (synonyms: Brij-35 , Brij L23 , C12E23 ).[1]

You are likely here because you are transitioning away from standard surfactants like Tween-20 or Triton X-100 due to oxidative instability or background noise.[1] POE-23 Lauryl Ether is a high-HLB (~16.9), non-ionic surfactant chemically defined by a dodecyl carbon chain ether-linked to a polyethylene glycol chain.[1]

Why this molecule? Unlike polysorbates (Tweens), POE-23 lacks ester bonds, making it immune to hydrolytic degradation and significantly less prone to peroxide formation [1].[1] This guide addresses the critical balance between preventing surface adsorption (too low) and inducing unfolding (too high).

Module 1: Critical Parameter Determination

Q: What is the starting concentration range for my enzyme formulation?

A: Do not guess. Base your concentration on the Critical Micelle Concentration (CMC) .

For POE-23 Lauryl Ether, the CMC is approximately 90 µM (0.011% w/v) [2].[1]

  • Below CMC: Surfactant monomers preferentially migrate to air-water and solid-liquid interfaces, preventing your enzyme from adsorbing to the container walls.[1]

  • Above CMC: Excess surfactant forms micelles. These micelles can bind hydrophobic patches on the enzyme surface, preventing aggregation, but excessive micelles can also strip structural lipids or induce unfolding.

Recommendation: Start your optimization screen at 0.5x CMC and go up to 10x CMC .

  • Screening Range: 0.005% to 0.1% (w/v).

  • Target: The lowest concentration that maintains stability.

Workflow Visualization: Optimization Logic

OptimizationWorkflow Start Enzyme Stock Dilution Prepare Dilution Series (0, 0.5x, 1x, 5x, 10x CMC) Start->Dilution TSA Thermal Shift Assay (Tm Measurement) Dilution->TSA Structural Stability Activity Kinetic Activity Assay Dilution->Activity Functional Stability Decision Select Lowest [C] with Max Tm & Activity TSA->Decision Activity->Decision

Figure 1: Logical workflow for determining the minimal effective concentration (MEC) of surfactant.

Module 2: Troubleshooting Stability & Aggregation

Q: My enzyme precipitates even with POE-23 present. What is happening?

A: If precipitation occurs, you are likely facing Competitive Displacement or Thermal Clouding , though the latter is rare with this specific surfactant.

  • Competitive Displacement: If your protein is highly hydrophobic, 0.01% POE-23 may be insufficient to cover the hydrophobic surface area. The protein molecules aggregate with each other rather than interacting with the surfactant.

    • Fix: Increase concentration to 0.05% - 0.1%.

  • Cloud Point Issues: Many non-ionics precipitate when heated (Cloud Point). However, POE-23 Lauryl Ether has a Cloud Point >100°C [3].[1][2] If you see turbidity at 37°C or room temperature, it is protein aggregation , not surfactant precipitation.

Q: I switched from Tween-20 to POE-23, and activity dropped. Why?

A: You may have "stripped" the enzyme. Unlike Tween-20, the ether linkage in POE-23 creates a more chemically stable but distinct hydrophobicity profile.[1] If your enzyme relies on specific co-factors or structural lipids, high concentrations of Brij-35 micelles (above 0.1%) can extract these essential components, leading to inactivation without precipitation.[1]

Mechanism Visualization: Stabilization vs. Stripping

Mechanism Enzyme Native Enzyme (Hydrophobic Patch) Monomer POE-23 Monomers (Coat Surface) Enzyme->Monomer Low [C] Micelle POE-23 Micelles (Encapsulate) Enzyme->Micelle High [C] Stable STABLE Prevents Aggregation Monomer->Stable Unstable UNSTABLE Structural Distortion Micelle->Unstable Lipid/Cofactor Stripping

Figure 2: The dual mechanism of action.[1] Monomers stabilize by coating; excess micelles can destabilize by stripping structural elements.[1]

Module 3: Assay Interference & Compatibility

Q: Can I use the Bradford Assay to measure protein concentration with POE-23?

A: No. Like most non-ionic surfactants, POE-23 interferes with the Coomassie dye in the Bradford assay, causing precipitation and false-high readings even at low concentrations.[1]

Q: What are the compatible downstream assays?

Refer to the table below for validated compatibility limits.

Assay / MethodCompatibility LimitMechanism of InterferenceAlternative
Bradford Incompatible Precipitates Coomassie dyeBCA or 660nm Assay
BCA Assay High (~5%) Minimal interaction with Cu reductionN/A (Recommended)
UV (280nm) Excellent Low UV absorbance of ether bondN/A (Recommended)
LC-MS Incompatible Ion suppression; clogs columnsDetergent removal spin columns
Circular Dichroism Good Low background in far-UVN/A

Standard Operating Protocols (SOPs)

Protocol A: Thermal Shift Assay (TSA) for Concentration Screening

Use this to objectively determine the optimal surfactant concentration.

Materials:

  • qPCR Machine (e.g., Bio-Rad CFX or similar).[3]

  • Sypro Orange Dye (5000x Stock).

  • POE-23 Lauryl Ether (10% w/v Stock).[1]

  • Enzyme of Interest (0.2 - 0.5 mg/mL).[1]

Procedure:

  • Prepare Surfactant Dilutions: Create a 2x dilution series of POE-23 in your assay buffer:

    • 0% (Control)

    • 0.005%

    • 0.01% (approx CMC)

    • 0.02%[4][5]

    • 0.05%[6]

    • 0.1%[4][6][7]

  • Prepare Master Mix:

    • Mix Enzyme + Sypro Orange (Final dye conc: 5x).

  • Plate Loading:

    • Add 10 µL of Surfactant Dilution to 10 µL of Master Mix in a qPCR plate.

  • Run Melt Curve:

    • Ramp temperature from 25°C to 95°C at 0.5°C/30sec.

    • Record Fluorescence (FRET/HEX channel).

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) for each condition.
      
    • Success Criteria: Select the concentration that provides the highest

      
       shift (
      
      
      
      ) compared to the 0% control without suppressing the fluorescence signal completely.

References

  • ChemicalBook. (2024). Polyoxyethylene lauryl ether Properties and Stability. Retrieved from

  • Sigma-Aldrich. (2024).[1] Brij® 35 Product Information Sheet: CMC and Properties. Retrieved from [1]

  • G-Biosciences. (2024).[1] Proteomic Grade Detergents: Brij-35 Specifications. Retrieved from [1]

  • ThermoFisher Scientific. (2024). Protein Quantitation Assay Compatibility Table. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cloud Point Issues with Polyoxyethylene(23)Lauric Acid Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyoxyethylene(23)Lauric Acid. This guide is designed to provide in-depth troubleshooting assistance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyoxyethylene(23)Lauric Acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cloud point determination, a critical parameter for ensuring the stability and efficacy of your formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the cloud point of Polyoxyethylene(23)Lauric Acid solutions.

1. What is the cloud point and why is it important for my Polyoxyethylene(23)Lauric Acid formulation?

The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant, such as Polyoxyethylene(23)Lauric Acid, becomes turbid as it is heated.[1][2] This turbidity signifies the onset of phase separation, where the surfactant begins to come out of solution. For pharmaceutical and research applications, operating below the cloud point is crucial for maintaining the homogeneity and stability of the formulation. Exceeding the cloud point can lead to irreversible precipitation of the surfactant and the active ingredients it may be carrying, compromising the product's performance and shelf-life.[1]

2. What is the expected cloud point of a pure Polyoxyethylene(23)Lauric Acid solution?

In deionized water, the cloud point of Polyoxyethylene(23)Lauric Acid (also known as Brij 35 or Laureth-23) is typically above 100°C.[3][4] This makes direct measurement in an open system at atmospheric pressure impractical.

3. How can I measure the cloud point of Polyoxyethylene(23)Lauric Acid if it is above 100°C?

To measure the cloud point of Polyoxyethylene(23)Lauric Acid, it is common practice to add an electrolyte, such as sodium chloride (NaCl), to the solution.[3][5] The addition of salt decreases the cloud point to a more readily measurable temperature range.[5][6] Alternatively, specialized equipment that allows for measurements under pressure can be used.[2]

4. What factors can influence the cloud point of my Polyoxyethylene(23)Lauric Acid solution?

Several factors can significantly alter the cloud point of your solution:

  • Concentration of Polyoxyethylene(23)Lauric Acid: The cloud point can vary with the surfactant concentration.

  • Presence of Additives:

    • Salts (Electrolytes): Generally, salts like NaCl will lower the cloud point.[5][6]

    • Organic Solvents: The presence of solvents like alcohols can either increase or decrease the cloud point depending on their nature and concentration.[6]

    • Other Surfactants: The addition of other ionic or non-ionic surfactants can affect the mixed micelle formation and, consequently, the cloud point.[1]

  • pH of the Solution: The pH can influence the hydration of the polyoxyethylene chains and thus affect the cloud point, especially in the presence of ionizable excipients.[7]

5. What is the difference between visual and instrumental cloud point determination?

  • Visual Determination: This is the simplest method, involving heating the solution and visually observing the temperature at which turbidity first appears.[8] While straightforward, it can be subjective and less precise.

  • Instrumental Determination: This method uses a spectrophotometer or a dedicated cloud point analyzer to detect the change in light transmission or scattering as the solution becomes turbid.[3][9][10] It offers higher precision and reproducibility compared to visual methods.

II. Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during cloud point measurements of Polyoxyethylene(23)Lauric Acid solutions.

Guide 1: Inconsistent or Non-Reproducible Cloud Point Readings

Inconsistent results are a frequent challenge in cloud point determination. This guide will help you diagnose and rectify the root causes.

Caption: Troubleshooting workflow for inconsistent cloud point readings.

  • Verify Solution Preparation:

    • Problem: Incomplete dissolution of Polyoxyethylene(23)Lauric Acid or other components can lead to premature turbidity, giving a false low cloud point.

    • Causality: Undissolved particles scatter light, mimicking the appearance of the cloud point.

    • Solution: Ensure all components are fully dissolved. Gentle heating and consistent stirring can aid dissolution. Prepare fresh solutions if necessary and allow them to equilibrate to room temperature before testing.

  • Standardize Heating and Cooling Rates:

    • Problem: Rapid heating or cooling can cause thermal gradients within the sample, leading to inaccurate and variable cloud point measurements.

    • Causality: The temperature of the solution may not be uniform, and the thermometer reading may not accurately reflect the temperature at which phase separation begins.

    • Solution: Employ a slow and controlled heating rate, typically 1-2°C per minute.[11] A controlled water bath or an automated cloud point apparatus is highly recommended for consistency.

  • Refine Measurement Technique:

    • Problem: Subjectivity in visual detection or improper use of instrumental methods can introduce variability.

    • Causality: For visual methods, the perception of "cloudiness" can differ between operators and under varying lighting conditions. For instrumental methods, incorrect settings or lack of calibration can lead to erroneous readings.

    • Solution:

      • Visual Method: Use a consistent light source and a dark background to enhance the visibility of turbidity. Have the same operator perform the readings if possible.

      • Instrumental Method: Ensure the instrument is calibrated according to the manufacturer's instructions. Use consistent sample cuvettes and ensure they are clean and free of scratches.

Guide 2: Unexpectedly High or Low Cloud Point

When your measured cloud point deviates significantly from the expected value, it is often due to the composition of your solution.

FactorEffect on Cloud PointExplanation
Increased Salt Concentration DecreasesSalts compete for water molecules, reducing the hydration of the polyoxyethylene chains of the surfactant, which lowers the temperature at which it phase separates.[5][6]
Presence of Certain Organic Solvents (e.g., glycols) IncreasesSome organic solvents can increase the solubility of the surfactant, thus raising the cloud point.[6]
Presence of Other Surfactants VariesThe effect depends on the nature of the added surfactant. Ionic surfactants can significantly alter the cloud point by interacting with the non-ionic surfactant micelles.[1]
Change in pH VariesThe pH can affect the charge and hydration of other components in the formulation, which in turn can influence the solubility of the Polyoxyethylene(23)Lauric Acid.[7]

Caption: Troubleshooting workflow for unexpected cloud point values.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the cloud point of Polyoxyethylene(23)Lauric Acid solutions.

Protocol 1: Visual Determination of Cloud Point

Objective: To determine the cloud point of a Polyoxyethylene(23)Lauric Acid solution by visual observation.

Materials:

  • Polyoxyethylene(23)Lauric Acid

  • Deionized water

  • Sodium Chloride (if required)

  • Beaker

  • Magnetic stirrer and stir bar

  • Hot plate with temperature control

  • Calibrated thermometer

  • Test tube

  • Dark background

Procedure:

  • Solution Preparation: a. Prepare a 1% (w/v) aqueous solution of Polyoxyethylene(23)Lauric Acid. For example, dissolve 1 g of Polyoxyethylene(23)Lauric Acid in 100 mL of deionized water. b. If the cloud point is expected to be above 100°C, add a known concentration of NaCl (e.g., 5% w/v) to the solution to lower the cloud point. c. Stir the solution gently until the surfactant is completely dissolved.

  • Measurement: a. Transfer approximately 10 mL of the solution into a clean, dry test tube. b. Place a calibrated thermometer into the solution, ensuring the bulb is fully immersed but not touching the bottom of the test tube. c. Place the test tube in a beaker of water on a hot plate (this will act as a water bath for even heating). d. Begin heating the water bath at a slow, controlled rate (approximately 1-2°C per minute). e. Continuously observe the solution against a dark background. f. The temperature at which the solution first becomes turbid is the cloud point. Record this temperature. g. To confirm, remove the test tube from the heat and allow it to cool. The temperature at which the solution becomes clear again should be close to the recorded cloud point.

Protocol 2: Instrumental Determination of Cloud Point using a Spectrophotometer

Objective: To determine the cloud point of a Polyoxyethylene(23)Lauric Acid solution with higher precision using a spectrophotometer.

Materials:

  • Polyoxyethylene(23)Lauric Acid solution (prepared as in Protocol 1)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Cuvette

Procedure:

  • Instrument Setup: a. Set the spectrophotometer to a wavelength in the visible range (e.g., 500 nm). b. Calibrate the instrument with a blank of deionized water at room temperature.

  • Measurement: a. Fill a cuvette with the Polyoxyethylene(23)Lauric Acid solution and place it in the temperature-controlled holder. b. Program the instrument to slowly increase the temperature of the cuvette holder at a rate of 1°C per minute. c. The instrument will continuously measure the absorbance of the solution. d. The cloud point is the temperature at which a sharp increase in absorbance is observed. e. Most modern spectrophotometers with this capability will have software that can automatically detect and report the cloud point.

IV. References

  • Influence of sodium chloride on the cloud point of polyethoxylate surfactants and estimation of Flory-Huggins model parameters. (2015). Revista Facultad de Ingeniería Universidad de Antioquia. [Link]

  • (PDF) Influence of sodium chloride on the cloud point of polyethoxylate surfactants and estimation of Flory-Huggins model parameters. (2015). ResearchGate. [Link]

  • Spectrophotometric determination of cloud point of Brij 35 nonionic surfactant. (2011). Fluid Phase Equilibria. [Link]

  • Technical Tuesdays - Cloud Point of Non-ionics. Resil. [Link]

  • Cloud point measurement. Calnesis Laboratory. [Link]

  • CMC and Cloud Point of Nonionic Ethoxylated Surfactants: Experimental Data and Molecular Thermodynamics. (2026). ACS Publications. [Link]

  • The limitations of the cloud point measurement techniques and the influence of the oil composition on its. Universidade de Aveiro. [Link]

  • Automated cloud and pour point testing. Dublin Analytical Instruments Ltd. [Link]

  • Spectrophotometric determination of cloud point of Brij 35 nonionic surfactant. AVESİS. [Link]

  • The Chemometric Evaluation of the Factors Influencing Cloud Point Extraction for Fluoroquinolones. (2023). MDPI. [Link]

  • Effect of nonionic surfactant Brij 35 on morphology, cloud point, and pigment stability in Monascus extractive fermentation. (2020). Journal of the Science of Food and Agriculture. [Link]

  • EXPERIMENT 6 - Cloud Point. Scribd. [Link]

  • Salinity Effect in Cloud Point Phenomena by Nonionic Surfactants Used in Enhanced Oil Recovery Tests. ResearchGate. [Link]

  • How do you determine of cloud point and pour point? Knowledge - Transformer Tester. [Link]

  • Nonionic Surfactant Cloud Point. YouTube. [Link]

  • The effect of electrolytes on the cloud point of ionic-nonionic surfactant solutions. OUCI. [Link]

  • EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. ethesis. [Link]

  • Cloud Point Extraction as Sample Preparation Procedure Prior to Multielemental Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry. (2008). Acta Chimica Slovenica. [Link]

  • Cloud point extraction as a sample preparation technique for trace element analysis: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cloud Point Determination. shijiazhuang city horizon chemical industry co.,ltd. [Link]

  • Cloud point temperature of polyoxyethylene-type nonionic surfactants and their mixtures. (2003). Journal of Colloid and Interface Science. [Link]

  • Cloud Point Curves of Polyoxyethylene / Polyoxypropylenedimethylether... ResearchGate. [Link]

  • Cloud Point vs. Traditional Titration Methods to Determine Solubility. (2009). Ink World magazine. [Link]

  • Cloud and Krafft points. Practical Surfactants Science - Prof Steven Abbott. [Link]

  • Cloud point temperature of polyoxyethylene-type nonionic surfactants and their mixtures. (2003). Journal of Colloid and Interface Science. [Link]

  • Cloud Point Extraction as an Environmentally Friendly Technique for Sample Preparation. (2025). MDPI. [Link]

  • ASTM D2500 Method for Cloud Point Testing. Ayalytical. [Link]

  • RECENT ADVANCES IN THE REALM OF CLOUD POINT AND POUR POINT TESTING SPECIFICALLY AS IT RELATES TO BIOFUELS. Koehler Instrument Company. [Link]

  • Cloud point phenomena for POE-type nonionic surfactants in a model room temperature ionic liquid. ResearchGate. [Link]

  • Cloud Point Detection - Utilizing the stability analyser MS 20 to study polymer precipitation. DataPhysics Instruments. [Link]

  • Cloud Point Extraction for Spectrophotometric Determination of Acid Blue 29 Dye in Water Samples. SciSpace. [Link]

  • Cloud Point of Petroleum Products and Liquid Fuels (Linear Cooling Rate Method)1. (2017). ASTM International. [Link]

  • Degradation Mechanisms of Polysorbate 20 Differentiated by 18 O-labeling and Mass Spectrometry. PubMed. [Link]

  • Comprehensive analysis of polyethylene glycol – lauric acid as a promising phase change material: Spectroscopic, thermal, and quantum insights. ResearchGate. [Link]

  • Effects of Different Fatty Acid Compositions on the Stability of Non-dairy Whipping Cream during Freeze-Thaw Cycles. Journal of Food Science and Technology. [Link]

  • Nanoencapsulated Lauric Acid with a Poly(methyl methacrylate) Shell for Thermal Energy Storage with Optimum Capacity and Reliability. (2021). ACS Applied Polymer Materials. [Link]

  • Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. (2021). MDPI. [Link]

Sources

Optimization

Overcoming viscosity challenges in high-concentration Polyoxyethylene(23)LauricAcid

Topic: Overcoming Viscosity & Gelation Challenges Status: Active | Version: 2.4 | Last Updated: February 2026 Technical Overview: The "Gelation Trap" User Advisory: You are likely encountering a non-Newtonian fluid dynam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Viscosity & Gelation Challenges

Status: Active | Version: 2.4 | Last Updated: February 2026

Technical Overview: The "Gelation Trap"

User Advisory: You are likely encountering a non-Newtonian fluid dynamics issue common to high-HLB non-ionic surfactants. Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate) acts as a Lyotropic Liquid Crystal system.

The Mechanism

Neat PEG-23 Laurate is typically a waxy solid or viscous paste at room temperature. When you add water, you expect it to dissolve. However, at intermediate concentrations (typically 30%–70%), the surfactant molecules do not form simple micelles. Instead, they self-assemble into Hexagonal (


) or Cubic (

) phases
.
  • The Result: The solution transforms into a rigid, non-flowable gel (viscosity >100,000 cP) before eventually dissolving into a free-flowing liquid at lower concentrations.

  • The Trap: If you slowly add water to the neat surfactant, you force the mixture through this high-viscosity gel region, causing "clumping," "fish-eyes," or stalled impellers.

Phase Behavior Visualization

The following diagram illustrates the structural changes causing your viscosity spike.

PhaseBehavior cluster_danger Process Failure Zone Neat Neat Surfactant (100% Conc.) Waxy Solid/Paste Lamellar Lamellar Phase (70-80%) Viscous Liquid Neat->Lamellar Add Water Hexagonal Hexagonal Phase (H1) (30-70%) RIGID GEL (The Trap) Lamellar->Hexagonal Hydration Increases Micellar Micellar Solution (<30%) Free-Flowing Liquid Hexagonal->Micellar Dilution Complete

Figure 1: Phase transition pathway during dilution. The "Hexagonal Phase" is the primary cause of processing failure.

Troubleshooting Guides

Scenario A: "My mixture has turned into a solid block/gel during dilution."

Diagnosis: You likely added water to the surfactant at room temperature, or added water too slowly. Immediate Fix (The Recovery Protocol):

  • Stop Mixing: High shear on a gel phase can introduce air bubbles that are nearly impossible to remove due to the high viscosity.

  • Apply Heat: Gently heat the vessel to 50°C – 60°C .

    • Why: Increasing temperature disrupts the hydrogen bonding network of the water/PEG chains, melting the liquid crystal phase back into a disordered (liquid) state.

  • Add Co-solvent (Optional): If heating is not possible, add Propylene Glycol or Ethanol (5-10% of total volume) directly to the gel. These penetrate the rigid lattice and break the structure.

Scenario B: "The neat material is too viscous to pump out of the drum."

Diagnosis: PEG-23 Laurate has a melting point near ambient temperature (approx. 25°C–35°C depending on purity). It creates a "semi-solid" paste in cooler labs. Protocol:

  • Drum Heating: Use a drum heater or hot room to bring the entire container to 40°C for 12-24 hours.

  • Homogenization: Crucial Step. PEG esters can fractionate during solidification (stearates/laurates separating). Agitate the drum before dispensing to ensure batch uniformity.

Recommended Experimental Protocols

Protocol 1: The "Inverse Dilution" Method (Prevention)

Use this method to prepare aqueous solutions without ever hitting the gel phase.

Objective: Prepare a 10% w/v solution of PEG-23 Laurate.

StepActionTechnical Rationale
1 Heat Water Charge the mixing vessel with the full required volume of water. Heat to 50°C .
2 Vortex Creation Start the mixer at medium-high speed to create a strong vortex.
3 Slow Addition Pour molten (40°C) PEG-23 Laurate into the water vortex.
4 Cool Down Continue mixing while cooling to room temperature.
Protocol 2: Co-Solvent Viscosity Reduction

Use this when you need a high-concentration concentrate (e.g., 50%) that remains flowable.

Workflow Diagram:

CoSolvent Start Start: High Viscosity Target (e.g., 50% Surfactant) Step1 1. Melt Surfactant (40°C) Start->Step1 Step2 2. Add Co-Solvent (Propylene Glycol or PEG-400) Step1->Step2 Ratio: 1 part Solvent : 4 parts Surfactant Decision Check Viscosity Step2->Decision ResultA Viscosity < 500 cP (Success) Decision->ResultA Flows well ResultB Viscosity > 500 cP (Add Water) Decision->ResultB Still thick ResultB->Step2 Increase Solvent

Figure 2: Co-solvent addition strategy to suppress gelation.

Data Reference: Viscosity Profile

Note: Values are representative of PEG-23 Monoesters. Exact values vary by manufacturer batch.

Concentration (% w/w)Physical State (25°C)Approx.[1][2] Viscosity (cP)Handling Recommendation
0% - 25% Clear Liquid1 - 50Standard pumping.
30% - 60% Rigid Gel / Paste > 50,000 AVOID REGION. Heat to >50°C to process.
70% - 90% Viscous Liquid500 - 2,000Pump with positive displacement pump.
100% Waxy Solid/PasteN/AMelt at 40°C before use.

Frequently Asked Questions (FAQ)

Q1: I am using "Polyoxyethylene(23) Lauryl Ether" (Brij-35). Is this the same guide?

  • Answer: The physical viscosity handling is identical (both form gels). However, the chemical stability differs.

    • Lauric Acid (Ester): Susceptible to hydrolysis at high pH (>9) or low pH (<4). Do not store aqueous solutions for long periods outside pH 5-7.

    • Lauryl Ether (Brij-35): Chemically stable across a wide pH range.

Q2: Can I autoclave this surfactant?

  • Answer: Generally, yes, but beware of the Cloud Point . PEG-23 Laurate has a cloud point around 100°C (depending on salt concentration). The solution will turn milky/separate during autoclaving but should re-dissolve upon cooling with gentle agitation. Warning: Esters may undergo slight hydrolysis during repeated autoclaving. Sterile filtration (0.22 µm) of a 10% solution is often preferred.

Q3: Why does my solution get cloudy when I heat it?

  • Answer: This is the Cloud Point phenomenon, characteristic of PEGylated surfactants. As temperature rises, the PEG chains dehydrate and the surfactant becomes less soluble. This is reversible. Upon cooling, it will clarify.

Q4: How do I prevent foaming during the "Inverse Dilution" method?

  • Answer: Because you are adding surfactant to water, foam generation is a risk.

    • Use a subsurface addition tube if possible.

    • Keep the vortex deep but do not pull air into the blade.

    • Add a defoamer (e.g., simethicone) if compatible with your downstream application.

References

  • Stepan Company. (2018).[3] Nonionic Surfactant Phase Behavior and Gel Prevention. [Video Guide]. YouTube. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (See section on Polyoxyethylene Stearates/Esters regarding hydrolysis and viscosity).
  • Abbott, S. (n.d.). Surfactant Science: Principles and Practice - Phase Behavior. Steven Abbott. [Link]

  • Zhang, Y., et al. (2021). Phase Equilibria of PEG/Salt Aqueous Two-Phase Systems. Physical Chemistry Research. [Link]

  • Walchem. (2025). Tips for Pumping and Handling High Viscosity Fluids. Walchem Technical Blog. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Membrane Protein Isolation: Polyoxyethylene(23)Lauryl Ether (Brij-35) vs. Triton X-100

A Senior Application Scientist's In-Depth Technical Guide For researchers, scientists, and drug development professionals engaged in the intricate task of isolating membrane proteins, the choice of detergent is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the intricate task of isolating membrane proteins, the choice of detergent is a critical determinant of success. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Among the myriad of non-ionic detergents available, Polyoxyethylene(23)Lauryl Ether (more commonly known by its trade name, Brij-35) and Triton X-100 have been long-standing workhorses in the field. This guide provides an in-depth, evidence-based comparison of these two detergents to inform your experimental design and optimize your membrane protein isolation workflows.

The Challenge of Plucking Proteins from a Sea of Lipids

Membrane proteins are notoriously challenging to study due to their hydrophobic nature, which dictates their residence within the lipid bilayer. Their extraction requires agents that can disrupt the membrane and create a soluble protein-detergent complex. The selection of a suitable detergent is a delicate balance; it must be potent enough to solubilize the membrane yet gentle enough to avoid irreversible denaturation of the target protein. This decision significantly impacts the yield, purity, and functional integrity of the isolated protein, which are paramount for downstream applications such as structural biology, functional assays, and drug screening.

Unveiling the Contenders: Brij-35 and Triton X-100

Both Brij-35 and Triton X-100 are non-ionic detergents, meaning they possess a hydrophilic head and a hydrophobic tail but carry no net charge. This characteristic generally makes them milder than their ionic counterparts, such as SDS, which are known for their denaturing properties.

Polyoxyethylene(23)Lauryl Ether (Brij-35) belongs to the polyoxyethylene ether family of detergents. It has a C12 alkyl chain as its hydrophobic tail and a polar head group consisting of 23 ethylene oxide units.

Triton X-100 is a t-octylphenoxypolyethoxyethanol. Its hydrophobic portion is a bulky t-octylphenyl group, and its hydrophilic part is a polyethylene oxide chain.

A fundamental understanding of their physicochemical properties is the first step in making an informed choice between them.

PropertyPolyoxyethylene(23)Lauryl Ether (Brij-35)Triton X-100
Synonyms Brij-35, C12E23t-octylphenoxypolyethoxyethanol
Molecular Weight ( g/mol ) ~1199.56~625
Critical Micelle Concentration (CMC) 0.09 mM0.2-0.9 mM[1]
Aggregation Number ~40100-155
Micelle Molecular Weight (kDa) ~48~65-90
UV Absorbance (280 nm) LowHigh (due to phenyl group)[2]

Performance in the Real World: A Data-Driven Comparison

The true test of a detergent lies in its performance in the laboratory. While the optimal choice is always protein-dependent, several studies provide valuable insights into the relative strengths and weaknesses of Brij-35 and Triton X-100.

Solubilization Efficiency: A Tale of Two Detergents

The primary function of a detergent in this context is to efficiently extract the target protein from the membrane. Comparative studies have shown that the solubilization efficiency can vary significantly between these two detergents depending on the specific protein and membrane microenvironment.

One study comparing the extraction of proteins from detergent-resistant membrane microdomains (DRMMs) found that Triton X-100 extracted a larger quantity of proteins overall, including those not associated with DRMMs.[3] This suggests that Triton X-100 may be a more potent solubilizing agent.

In another investigation focused on the membrane protein cadherin-11, Triton X-100 was found to be more effective than Brij-35. In fact, under the tested conditions, Brij-35 failed to solubilize cadherin-11, whereas Triton X-100 successfully solubilized the protein, enabling its subsequent immunoprecipitation.[4]

However, a study on human platelet proteins, cholesterol, and specific enzymes found no significant differences in the solubilization of these components between Triton X-100 and Brij-35 at various concentrations and incubation times.[5] This highlights the context-dependent nature of detergent performance.

Preserving Protein Integrity: Structure and Function

Beyond simple extraction, a crucial aspect is the preservation of the protein's native conformation and biological activity. Both detergents are generally considered "mild," but subtle differences can have significant consequences.

Some studies suggest that polyoxyethylene-based detergents like Brij-35 can be gentler and less disruptive to protein-protein interactions within a complex.[6] Conversely, the bulkier hydrophobic group of Triton X-100 could potentially be more disruptive to the native lipid environment surrounding the protein.

A study on the effect of non-ionic detergents on butyrylcholinesterase activity showed that while both Brij-35 and Triton X-100 caused a marginal activation of the enzyme, Triton X-100 specifically interacted with the acyl pocket hydrophobic region, which could influence its interaction with certain inhibitors.[7] This indicates that even mild detergents can have specific effects on protein function.

It is also worth noting that both Triton X-100 and Brij-35 have been reported to contain reactive impurities, such as peroxides, which can damage proteins.[5] Therefore, using high-purity, "proteomic grade" formulations is highly recommended.

Navigating Downstream Applications: Compatibility is Key

The choice of detergent can have a ripple effect on subsequent experimental steps.

  • UV-Vis Spectrophotometry: A significant drawback of Triton X-100 is its strong absorbance at 280 nm due to the presence of a phenyl group in its structure.[2] This interferes with the direct measurement of protein concentration using this common method. Brij-35, lacking this aromatic ring, is a more suitable choice when A280 readings are critical.

  • Mass Spectrometry: While both detergents can be used in workflows involving mass spectrometry, their removal is often necessary as they can interfere with ionization and detection. Due to their low critical micelle concentrations (CMCs), both can be challenging to remove by dialysis. However, specialized detergent removal resins are effective for both.[8][9]

  • Structural Biology (Crystallography and NMR): The heterogeneity of the polyethylene oxide chain in Triton X-100 can be a disadvantage for protein crystallization, where a highly homogeneous protein-detergent complex is desirable.[10] While both detergents can be used in NMR studies, the choice will depend on the specific requirements of the experiment and the behavior of the target protein. Triton X-100 has been shown to improve the magnetic alignment and stability of membrane proteins in some solid-state NMR applications.[11]

Experimental Workflows: A Practical Guide

The following protocols provide a general framework for membrane protein solubilization using either Brij-35 or Triton X-100. It is crucial to remember that these are starting points, and optimization is almost always necessary for each specific target protein.

General Workflow for Membrane Protein Solubilization

Workflow cluster_prep Membrane Preparation cluster_solubilization Detergent Solubilization cluster_purification Purification & Analysis CellHarvest 1. Cell Harvest & Lysis MembraneIsolation 2. Membrane Isolation (Ultracentrifugation) CellHarvest->MembraneIsolation Quantification 3. Protein Quantification MembraneIsolation->Quantification DetergentScreening 4. Detergent Screening (Brij-35 vs. Triton X-100) Quantification->DetergentScreening Optimization 5. Optimization of Conditions (Concentration, Time, Temp) DetergentScreening->Optimization Solubilization 6. Bulk Solubilization Optimization->Solubilization Clarification 7. Clarification (Ultracentrifugation) Solubilization->Clarification Purification 8. Affinity Chromatography Clarification->Purification Analysis 9. Purity & Function Analysis (SDS-PAGE, Western Blot, Activity Assay) Purification->Analysis

Caption: General workflow for membrane protein isolation.

Detailed Protocol for Detergent Screening

This protocol outlines a method for systematically comparing the effectiveness of Brij-35 and Triton X-100 for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • 10% (w/v) stock solutions of Brij-35 and Triton X-100 (proteomics grade)

  • Microcentrifuge tubes

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Prepare Membrane Suspension: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Set up Detergent Conditions: In separate microcentrifuge tubes, aliquot the membrane suspension. Add varying final concentrations of Brij-35 and Triton X-100 (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Ensure the final volume is the same in all tubes.

  • Solubilization: Incubate the samples on a rotator at 4°C for 1-4 hours. The optimal time should be determined empirically.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized material.

  • Analysis: Carefully collect the supernatant (solubilized fraction). Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein to determine the solubilization efficiency of each detergent at different concentrations.

  • Functional Assay (Optional but Recommended): If a functional assay is available for your protein, perform it on the solubilized fractions to assess the preservation of activity.

Decision-Making Flowchart

DecisionTree Start Start: Choose Detergent for Membrane Protein Isolation UV_Spec Is direct A280 protein quantification required? Start->UV_Spec Brij35 Choose Brij-35 UV_Spec->Brij35 Yes TritonX100_or_BCA Use Triton X-100 with alternative quantification (e.g., BCA assay) UV_Spec->TritonX100_or_BCA No Protein_Complex Isolating a large, multi-protein complex? UV_Spec->Protein_Complex No TritonX100_or_BCA->Protein_Complex Brij35_milder Consider Brij-35 for potentially milder solubilization Protein_Complex->Brij35_milder Yes Triton_stronger Triton X-100 may be more effective for robust solubilization Protein_Complex->Triton_stronger If Brij-35 fails Downstream_App Primary Downstream Application? Protein_Complex->Downstream_App No Brij35_milder->Downstream_App Triton_stronger->Downstream_App Crystallography Crystallography Downstream_App->Crystallography Mass_Spec Mass Spectrometry Downstream_App->Mass_Spec NMR NMR Downstream_App->NMR Brij35_Cryst Brij-35 may be preferred due to homogeneity Crystallography->Brij35_Cryst Detergent_Removal Both require removal; consider specific protocols Mass_Spec->Detergent_Removal Triton_NMR Triton X-100 can be beneficial for some ssNMR applications NMR->Triton_NMR

Caption: Decision tree for selecting between Brij-35 and Triton X-100.

Conclusion and Expert Recommendations

The choice between Polyoxyethylene(23)Lauryl Ether (Brij-35) and Triton X-100 for membrane protein isolation is not a one-size-fits-all decision. It requires a careful consideration of the specific protein of interest, the intended downstream applications, and the available analytical methods.

Choose Polyoxyethylene(23)Lauryl Ether (Brij-35) when:

  • Direct and accurate protein quantification at 280 nm is crucial.

  • A potentially milder solubilization is desired to preserve delicate protein-protein interactions within a complex.

  • Homogeneity of the detergent is a priority, for instance, in protein crystallization efforts.

Choose Triton X-100 when:

  • Higher solubilization potency is required, especially for recalcitrant proteins.

  • UV absorbance at 280 nm is not a concern, or alternative protein quantification methods (e.g., BCA assay) are readily available.

  • Specific applications, such as certain solid-state NMR techniques, have been shown to benefit from its properties.

Ultimately, the most effective approach is to empirically determine the optimal detergent through a systematic screening process. By leveraging the experimental data and protocols outlined in this guide, researchers can make a more informed decision, increasing the likelihood of successfully isolating functional and structurally intact membrane proteins for their critical research and development endeavors.

References

  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. Retrieved from [Link]

  • Chae, P. S., et al. (2013). Carbohydrate-containing Triton X-100 analogues for membrane protein solubilization and stabilization. Molecular BioSystems, 9(5), 820-823.
  • Bona, A., et al. (2006). Combined chemical and enzymatic stable isotope labeling for quantitative profiling of detergent-insoluble membrane proteins isolated using Triton X-100 and Brij-96. Journal of proteome research, 5(2), 255-263.
  • Li, Y., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of proteome research, 17(1), 433-441.
  • Saliba, A. E., et al. (2022). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Essays in Biochemistry, 66(4), 439-453.
  • Page, R. C., et al. (2011). Mixing and Matching Detergents for Membrane Protein NMR Structure Determination. Journal of the American Chemical Society, 133(36), 14264-14267.
  • Ozer, I., & Ozer, N. (2003). Comparison of the solubilization of human platelet protein, cholesterol, gamma glutamyltransferase and lactate dehydrogenase by triton X-100 and Brij-35. Acta pharmaceutica Turcica, 45(2), 147-152.
  • Lee, S. Y., et al. (2011). The Utilization of Triton X-100 for Enhanced Two-Dimensional Liquid-Phase Proteomics. International journal of molecular sciences, 12(10), 6826-6837.
  • Landreh, M., et al. (2022). Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. Biochemical Society Transactions, 50(1), 1-13.
  • EMD Millipore. (n.d.). Biological Detergents. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

  • Duquesne, K., Prima, V., & Sturgis, J. N. (2016). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. In Heterologous Expression of Membrane Proteins (pp. 235-246). Humana Press, New York, NY.
  • The Scripps Research Institute. (2025, July 31). Role of Triton X-100 in Membrane Protein Misfolding Studies. Patsnap. Retrieved from [Link]

  • Stetsenko, A., & Guskov, A. (2019).
  • Chae, P. S., et al. (2013). Carbohydrate-containing Triton X-100 analogues for membrane protein solubilization and stabilization. Molecular BioSystems, 9(5), 820-823.
  • Gomez-Fernandez, J. C., et al. (1979). Membrane-surfactant interactions. The effect of Triton X-100 on sarcoplasmic reticulum vesicles. Biochimica et Biophysica Acta (BBA)-Biomembranes, 557(2), 293-303.
  • Smirnova, I., et al. (2017). Mixed aqueous solutions of nonionic surfactants Brij 35/Triton X-100: Micellar properties, solutes' partitioning from micellar liquid chromatography and modelling with COSMOmic. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 532, 45-55.
  • Park, S. H., et al. (2010). Triton X-100 as the" short-chain lipid" improves the magnetic alignment and stability of membrane proteins in phosphatidylcholine bilayers for oriented-sample solid-state NMR spectroscopy. Journal of the American Chemical Society, 132(36), 12552-12553.
  • Mathew, A., & Balasubramanian, A. S. (1998). Interaction of Triton X-100 with acyl pocket of butyrylcholinesterase: effect on esterase activity and inhibitor sensitivity of the enzyme. Indian journal of biochemistry & biophysics, 35(3), 142-147.
  • Norgen Biotek Corp. (2016). Efficient Removal of Triton X-100 Prior to MALDI-TOF and Digestion Using the ProteoSpin™ Detergent Clean-Up Kit. Retrieved from [Link]

  • Akpe, S. T., et al. (2016). Comparison of extraction efficiency of aromatics by Tween 80, Brij 35 and Triton X-100. Journal of Petroleum & Environmental Biotechnology, 7(5), 1-5.
  • Shapiro, A. B. (2015, January 9). How does tritonx100 effect enzymatic activity?. ResearchGate. Retrieved from [Link]

  • Xia, Y., et al. (2025). Structural Characterization of Membrane Proteins and Their Complexes with Lipids by Native Top-Down Mass Spectrometry. eScholarship. Retrieved from [Link]

  • Patsnap. (2025, July 31). Influence of Triton X-100 on Secondary Structure Analysis. Retrieved from [Link]

  • Ali, A., et al. (2016). Interaction of Cetrimide with Nonionic Surfactants—Triton X-100 and Brij-35: A Conductometric and Tensiometric Study. Journal of Surfactants and Detergents, 19(3), 527-542.

Sources

Comparative

Comparative Guide: Polyoxyethylene(23) Laurate vs. Ionic Surfactants in Drug Development

[1] Executive Summary In the precise landscape of protein formulation and membrane biology, the choice of surfactant dictates the structural integrity and functional viability of the target molecule.[1] While ionic surfa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the precise landscape of protein formulation and membrane biology, the choice of surfactant dictates the structural integrity and functional viability of the target molecule.[1] While ionic surfactants like Sodium Dodecyl Sulfate (SDS) remain staples for denaturing electrophoresis, they are often catastrophic for functional assays and in vivo applications.[1]

This guide analyzes Polyoxyethylene(23) Laurate (PEG-23 Laurate), a non-ionic surfactant synthesized from lauric acid and polyethylene glycol.[1] We contrast its performance with ionic alternatives, highlighting its superior capacity for maintaining protein native state, its thermodynamic stability (low CMC), and its unique biodegradability profile—a critical advantage over both ionic surfactants and non-ionic ethers (e.g., Brij-35).[1]

Chemical Identity & Mechanistic Distinction[1]

To understand the functional advantages, we must first distinguish the molecular architectures.

  • Polyoxyethylene(23) Laurate (Non-Ionic): A neutral molecule comprising a hydrophobic lauric acid tail (C12) linked via an ester bond to a hydrophilic PEG-23 headgroup.[1]

    • Mechanism: Solubilizes hydrophobic domains via steric stabilization .[2] The bulky PEG headgroup creates a hydration shell that prevents aggregation without disrupting internal protein folding.

  • Ionic Surfactants (e.g., SDS, CTAB): Charged molecules with small hydrophilic heads.[1]

    • Mechanism: Solubilizes via electrostatic repulsion .[2] The charged headgroups bind aggressively to protein residues, disrupting salt bridges and hydrophobic cores, leading to unfolding (denaturation).[1][3]

Technical Note: Ester vs. Ether

Polyoxyethylene(23) Laurate (Ester) is often confused with Polyoxyethylene(23) Lauryl Ether (Brij-35).[1][2][4]

  • The Ether (Brij-35) is chemically stable and non-biodegradable.[1]

  • The Ester (PEG-23 Laurate) contains a hydrolyzable bond.[1] This makes it biodegradable and metabolizable in vivo, a distinct advantage for drug delivery formulations where accumulation is a risk.

Core Advantages: The "Soft" Solubilization

A. Preservation of Native Protein Structure

The most significant advantage of PEG-23 Laurate over ionic surfactants is its non-denaturing nature.

  • Ionic Impact: SDS binds to proteins at a ratio of ~1.4g SDS per 1g protein, effectively linearizing the polypeptide chain and destroying enzymatic activity [1].

  • PEG-23 Laurate Impact: The surfactant forms a "toroidal" micelle around the hydrophobic transmembrane domains of membrane proteins. The hydrophilic PEG corona interacts gently with the aqueous environment, preserving the protein's tertiary and quaternary structure.

Evidence: In comparative studies of enzyme recovery (e.g., Tyrosinase or Phosphatase), non-ionic surfactants typically yield >90% activity recovery, whereas SDS treatment often results in <10% residual activity due to irreversible unfolding [2].[1][2]

B. Thermodynamic Stability (CMC)

Critical Micelle Concentration (CMC) determines the minimum concentration required for solubilization.

  • SDS CMC: ~8.2 mM (High).[1] Requires high concentrations to function, increasing the burden of dialysis/removal downstream.

  • PEG-23 Laurate CMC: ~0.1 mM (Low).[1]

    • Advantage: You can use significantly less surfactant to achieve solubilization.[2] This reduces the "detergent background" in mass spectrometry and lowers the toxicity threshold for cell-based assays.

C. Biocompatibility & Hemolysis

Ionic surfactants are potent lytic agents.[2] SDS dissolves cell membranes indiscriminately, causing rapid hemolysis.

  • Hemolytic Index: PEG-23 Laurate exhibits negligible hemolytic activity at standard working concentrations (0.1–1.0%), whereas SDS causes total hemolysis at concentrations as low as 0.05%.[1]

  • Metabolism: The ester bond in PEG-23 Laurate allows it to be cleaved by plasma esterases into Lauric Acid (a fatty acid) and PEG, both of which are readily cleared or metabolized.[1] This contrasts with the persistent nature of alkyl sulfates (SDS) or alkyl ethers.

Visualizing the Mechanism

The following diagram illustrates the fundamental difference in protein interaction between the "Soft" steric mechanism of PEG-23 Laurate and the "Hard" electrostatic attack of SDS.

SurfactantMechanism cluster_Ionic Ionic Attack (SDS) cluster_NonIonic Non-Ionic Shielding (PEG-23 Laurate) Protein Native Protein (Folded) SDS SDS Micelles (High Charge) Protein->SDS Exposure PEG PEG-23 Laurate (Steric Shield) Protein->PEG Exposure Unfolded Denatured Protein (Linearized) SDS->Unfolded Electrostatic Disruption Stabilized Solubilized Protein (Active/Native) PEG->Stabilized Hydrophobic Association

Caption: Comparison of SDS-induced denaturation vs. PEG-23 Laurate steric stabilization.

Comparative Data Profile

The table below summarizes the physicochemical distinctions.

FeatureIonic Surfactant (SDS)Polyoxyethylene(23) LaurateImpact on Research/Drug Dev
Charge Anionic (-)Non-Ionic (Neutral)PEG-23 allows use in IEF and Ion Exchange Chromatography.[1]
CMC (approx) ~8.2 mM~0.1 mMLower CMC = easier removal & less interference.[1]
HLB Value ~40 (Extreme)~16.9 (High Hydrophilic)PEG-23 is an excellent O/W emulsifier.[1]
Protein Effect Denaturing (Unfolding)Non-Denaturing (Stabilizing)Critical for functional assays & structural biology.[1]
Biodegradability Low / ToxicHigh (Ester Hydrolysis)PEG-23 is preferred for in vivo formulations.[1]
Toxicity (LD50) ~1.2 g/kg (Rat)> 25 g/kg (Rat) [3]PEG-23 is significantly safer for handling and dosing.[1]

Experimental Protocol: Solubilization Screening

Objective: Determine if PEG-23 Laurate can replace SDS for extracting a target membrane protein while maintaining activity.

Workflow Diagram

ProtocolWorkflow Start Cell Lysate / Membrane Fraction Split Split Sample Start->Split SDS_Add Add 1% SDS (Harsh Control) Split->SDS_Add PEG_Add Add 1% PEG-23 Laurate (Test Condition) Split->PEG_Add SDS_Inc Incubate 4°C, 1h SDS_Add->SDS_Inc Centrifuge Ultracentrifuge (100,000 x g) SDS_Inc->Centrifuge PEG_Inc Incubate 4°C, 1h PEG_Add->PEG_Inc PEG_Inc->Centrifuge Analysis Analyze Supernatant Centrifuge->Analysis Decision Compare: 1. Total Protein (BCA) 2. Enzyme Activity Analysis->Decision

Caption: Parallel screening workflow for detergent selection.

Step-by-Step Methodology
  • Preparation: Prepare a 10% (w/v) stock solution of Polyoxyethylene(23) Laurate in ultrapure water.[1] Note: Gentle heating (30°C) may be required to melt the waxy solid.

  • Lysis: Resuspend cell pellet in native buffer (e.g., PBS or Tris-HCl, pH 7.4). Avoid buffers with high pH (>9.0) to prevent ester hydrolysis of the surfactant.

  • Solubilization: Add PEG-23 Laurate stock to a final concentration of 1.0%. (Always maintain concentration > CMC, i.e., >0.01%).

  • Incubation: Agitate gently at 4°C for 60 minutes. Why? Low temperature preserves protein function, while time allows the bulky non-ionic micelles to penetrate the membrane.

  • Separation: Centrifuge at 100,000 x g for 30 minutes to pellet insoluble debris.

  • Validation:

    • Solubility Check: Measure total protein in supernatant (BCA Assay). Note: PEG can interfere with Bradford assays; use BCA.

    • Activity Check: Perform enzymatic assay. Compare specific activity against the SDS control.

References

  • Otzen, D. (2011).[1] Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics.[1] Link

  • Thermo Fisher Scientific. (2025).[2] Detergents for Protein Purification: Ionic vs Non-Ionic Properties. Protein Biology Learning Center. Link

  • Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of PEG Fatty Acid Esters (Inc. PEG-23 Laurate).[1][5][6] International Journal of Toxicology. Link

  • Sigma-Aldrich. (2024).[1] Polyoxyethylene (23) Lauryl Ether (Brij-35) Product Information & CMC Data.[1][4] Link (Note: Cited for comparative CMC data regarding the C12-PEG23 chain length class).[1]

Sources

Validation

Technical Comparison: Polyoxyethylene(23) Lauric Acid vs. CHAPS for Protein Conformational Stability

[1][2] Executive Summary Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate) and CHAPS represent two distinct classes of surfactants used to solubilize and stabilize proteins.[1][2] While both are considered "mild" compared...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Polyoxyethylene(23) Lauric Acid (PEG-23 Laurate) and CHAPS represent two distinct classes of surfactants used to solubilize and stabilize proteins.[1][2] While both are considered "mild" compared to ionic detergents like SDS, their impact on protein conformation differs fundamentally due to their molecular geometry and chemical stability.[1][2]

  • CHAPS (Zwitterionic, Facial Amphiphile) is the superior choice for preserving the native state of delicate membrane proteins, enzymes requiring cofactor retention, and workflows requiring surfactant removal (dialysis).[1][2]

  • Polyoxyethylene(23) Lauric Acid (Non-ionic, Head-Tail Amphiphile) is effective for general solubilization and preventing aggregation in robust proteins but poses risks of chemical instability (hydrolysis/oxidation) and is difficult to remove, making it less suitable for downstream structural analysis (NMR, Crystallography).[1][2]

Physicochemical Profile & Mechanistic Basis[1][2]

The distinct impact on protein conformation stems from the structural differences between the rigid steroid ring of CHAPS and the flexible polymer chain of PEG-23 Laurate.[1][2]

Comparative Physicochemical Table
FeaturePolyoxyethylene(23) Lauric AcidCHAPS
CAS Number 202408-13-7 (Generic PEG-Laurates)75621-03-3
Chemical Class Non-ionic (PEG Fatty Acid Ester)Zwitterionic (Sulfobetaine derivative of Cholic Acid)
Molecular Structure Head-Tail Amphiphile: Flexible hydrophilic PEG chain + Hydrophobic Lauric acid tail.[1][2]Facial Amphiphile: Rigid hydrophobic steroid face + Hydrophilic sulfobetaine tail.[1][2]
CMC (Critical Micelle Conc.) Low (~0.1 – 1.0 mM)*High (6 – 10 mM)
Micelle Size (MW) Large (>50 kDa, high aggregation number)Small (~6 kDa, Aggregation # ~10)
Dialyzability Difficult: Low CMC and large micelles prevent easy removal.[1][2]Excellent: High CMC allows rapid removal via dialysis.[1][2][3][4]
Chemical Stability Low: Ester bond susceptible to hydrolysis; PEG chain prone to auto-oxidation (peroxides).[1][2]High: Chemically stable steroid structure.[1][2]
UV Transparency Good (unless oxidized), but PEG interferes with some assays.[1][2]Excellent (Transparent at 280 nm).[1][2]

*Note: CMC values for PEG-esters vary by synthesis batch; range represents typical PEG-20 to PEG-40 Laurates.[1][2]

Mechanistic Interaction Diagram

The following diagram illustrates how the molecular geometry dictates the interaction with protein hydrophobic domains.

SurfactantMechanism cluster_CHAPS CHAPS (Facial Amphiphile) cluster_PEG PEG-23 Laurate (Head-Tail Amphiphile) Protein Hydrophobic Protein Domain CHAPS_Mol Rigid Steroid Ring (Hydrophobic Face) PEG_Mol Flexible Alkyl Tail (Lauric Acid) CHAPS_Action Binds flat against hydrophobic patch 'Lid' mechanism CHAPS_Mol->CHAPS_Action Adsorption CHAPS_Result Preserves Native Structure Minimizes intrusion into core CHAPS_Action->CHAPS_Result Outcome PEG_Action Tail penetrates hydrophobic clefts PEG chain forms hydration shell PEG_Mol->PEG_Action Insertion PEG_Result Stabilizes Solubility Risk of local unfolding/lipid stripping PEG_Action->PEG_Result Outcome

Caption: CHAPS utilizes a rigid 'facial' binding mode that shields hydrophobic patches without disrupting the protein core.[1][2] PEG-23 Laurate utilizes a flexible tail insertion that is effective for solubility but can disrupt lipid-protein interfaces.[1][2]

Impact on Protein Conformation[1][2][5]

Conformational Preservation (Secondary & Tertiary Structure)[1][2]
  • CHAPS:

    • Mechanism: CHAPS acts as a "disaggregator" rather than a denaturant.[1][2] Its rigid structure prevents it from cooperatively penetrating the protein core (unlike the flexible chain of SDS).[1][2] It effectively breaks protein-protein interactions (aggregation) while respecting protein-lipid or intra-protein hydrophobic bonds essential for folding.[1][2]

    • Data Support: Studies on serum albumins and membrane receptors (e.g., 5-HT1A) show that CHAPS maintains secondary structure (Circular Dichroism profiles) indistinguishable from the native state, even at concentrations above CMC.[1][2]

  • Polyoxyethylene(23) Lauric Acid:

    • Mechanism: As a non-ionic surfactant, it is generally non-denaturing.[1][2][4][5] However, the flexible C12 lauric acid tail can penetrate deeper into hydrophobic pockets than the steroid ring of CHAPS.[1][2]

    • Risk Factor: The primary conformational risk is chemical modification .[1][2] PEG chains are susceptible to auto-oxidation, generating peroxides that can oxidize protein residues (Cysteine, Methionine, Tryptophan), leading to covalent aggregation or unfolding over time.[1][2]

Thermal Stability[1][2]
  • CHAPS: often increases the thermal transition temperature (

    
    ) of proteins by stabilizing the native state against thermal unfolding.[1][2]
    
  • PEG-23 Laurate: May lower

    
     slightly compared to CHAPS due to "soft" interactions that increase the flexibility of the protein surface, potentially exposing it to thermal denaturation earlier.[1][2]
    
Downstream Compatibility[1][2]
  • Dialysis: CHAPS is easily removed (CMC ~8 mM).[1][2] PEG-23 Laurate is extremely difficult to remove (CMC <1 mM), potentially interfering with refolding or crystallization.[1][2]

  • Mass Spectrometry: PEG-based surfactants are notorious for suppressing ionization signals in MS.[1][2] CHAPS is more compatible or easier to remove prior to MS.[1][2]

Experimental Data Summary

The following table summarizes predicted performance based on surfactant class properties and specific literature on PEG-esters vs. Bile derivatives.

ParameterCHAPS PerformancePEG-23 Laurate PerformanceVerdict
Solubilization Efficiency High (Membrane Proteins)Moderate (General Proteins)CHAPS for difficult membrane proteins.[1][2]
Enzyme Activity Retention 90-100% (Typical)70-90% (Variable)CHAPS is the "Gold Standard" for activity.[1][2]
Removal by Dialysis Fast (< 24 hours)Slow/Incomplete (> 48 hours)CHAPS allows reversible workflows.[1][2]
Interference with UV (280nm) NegligibleLow (increases with oxidation)CHAPS is superior for quantitation.[1][2]
Long-term Stability HighLow (Peroxide formation)CHAPS for storage buffers.[1][2]

Protocols

Solubilization Screening Protocol

Objective: Determine the optimal surfactant for preserving Protein X conformation.

  • Preparation:

    • Prepare Buffer A: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.[1][2]

    • Prepare Stock CHAPS: 10% (w/v) in Buffer A (Freshly prepared).

    • Prepare Stock PEG-23 Laurate: 10% (w/v) in Buffer A (Store under

      
       to prevent oxidation).
      
  • Incubation:

    • Aliquot protein sample (1 mg/mL) into 3 tubes.

    • Tube 1 (Control): Buffer A only.[1][2]

    • Tube 2 (CHAPS): Add CHAPS to final conc. 1% (approx 16 mM, >CMC).[1][2]

    • Tube 3 (PEG-23): Add PEG-23 Laurate to final conc. 1%.[1][2]

    • Incubate at 4°C for 1 hour with gentle rotation.

  • Assessment:

    • Centrifugation: Spin at 20,000 x g for 30 min. Measure protein conc. in supernatant (Solubility).

    • Activity Assay: If enzyme, measure specific activity relative to Control.

    • NanoDSF / CD: Measure

      
       (Thermal Stability). A drop in 
      
      
      
      > 5°C indicates conformational destabilization.[1][2]
Removal Protocol (Dialysis)

Objective: Remove surfactant for downstream analysis.[1][2]

  • For CHAPS:

    • Use dialysis tubing with MWCO significantly below micelle size (CHAPS micelle ~6kDa; use 3.5kDa MWCO if protein allows, otherwise standard).[1][2]

    • Dialyze against 200x volume of buffer.[1][2] Change buffer every 4 hours (3 changes total).

    • Result: >95% removal.[1][2][6]

  • For PEG-23 Laurate:

    • Dialysis is ineffective due to low CMC.[1][2]

    • Alternative: Use hydrophobic adsorption columns (e.g., detergent removal spin columns) or precipitate protein (TCA/Acetone) if conformation allows.[1][2]

Decision Matrix

Use this workflow to select the appropriate reagent for your specific application.

DecisionTree Start Start: Select Surfactant Q1 Is the protein a Membrane Protein? Start->Q1 Q2 Is Enzyme Activity Critical? Q1->Q2 Yes Result_PEG Select PEG-23 Laurate (Cost-effective, Formulation) Q1->Result_PEG No (Soluble Protein) Q3 Do you need to remove the surfactant? Q2->Q3 Yes Q2->Result_PEG No Result_CHAPS Select CHAPS (High Activity, Easy Removal) Q3->Result_CHAPS Yes (Dialysis/MS) Q3->Result_PEG No (Stable Formulation)

Caption: Selection logic based on protein type, activity requirements, and downstream processing needs.

References

  • Mohanty, S. (2023).[1][2] Deciphering the Aggregation Behaviour of CHAPS... and its Interaction with Biologically Important Molecules. NIT Rourkela.[1][2] Link

  • Wikipedia . CHAPS detergent.[1][2][3][4][5][6] Link[1][2]

  • G-Biosciences . CHAPS Product Guide & CMC Data. Link[1][2]

  • Chattopadhyay, A. & Harikumar, K.G. (1996).[1][2][5] Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength. FEBS Letters. Link

  • Kerwin, B.A. (2021).[1][2] Polysorbates 20 and 80 Used in the Formulation of Protein Biotherapeutics...[1][2] (Context on PEG-ester instability). Journal of Pharmaceutical Sciences. Link

Sources

Safety & Regulatory Compliance

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